molecular formula C10H8O3S B1628197 6-Methoxybenzo[B]thiophene-3-carboxylic acid CAS No. 43121-88-6

6-Methoxybenzo[B]thiophene-3-carboxylic acid

Cat. No.: B1628197
CAS No.: 43121-88-6
M. Wt: 208.24 g/mol
InChI Key: ZHTNKGUDSUGTBY-UHFFFAOYSA-N
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Description

6-Methoxybenzo[B]thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H8O3S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-6-2-3-7-8(10(11)12)5-14-9(7)4-6/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNKGUDSUGTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618532
Record name 6-Methoxy-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43121-88-6
Record name 6-Methoxy-1-benzothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Therapeutic potential of 6-Methoxybenzo[B]thiophene-3-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Scaffold Analysis: Therapeutic Utility of 6-Methoxybenzo[b]thiophene-3-carboxylic Acid Derivatives

Executive Summary The this compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and naphthalene systems. While historically anchored in the development of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene, recent pharmacological pivoting has identified this specific core—characterized by the 6-methoxy electron-donating group and the 3-carboxyl diversity handle—as a potent template for RhoA/ROCK pathway inhibitors (oncology) and novel antimicrobial agents. This guide provides a technical roadmap for exploiting this scaffold, detailing synthetic routes, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Pharmacology & SAR Analysis

The therapeutic potency of this scaffold relies on the synergistic interplay between the lipophilic thiophene core and its orthogonal functional handles.

The Pharmacophore Triad
  • The 6-Methoxy Anchor (Metabolic/Binding):

    • Function: Acts as a masked phenol. In vivo demethylation (via CYP450) reveals a 6-hydroxyl group, a critical hydrogen bond donor that mimics the phenolic A-ring of estradiol (E2).

    • Electronic Effect: The electron-donating methoxy group activates the benzothiophene ring, influencing the electron density at the 3-position, thereby modulating the reactivity of the carboxylic acid handle during derivatization.

  • The Thiophene Sulfur (Lipophilicity):

    • Function: Replaces the -NH- of indole. This substitution increases logP (lipophilicity), improving membrane permeability and blood-brain barrier (BBB) penetration potential without significantly altering steric volume.

    • Metabolism: The sulfur atom is susceptible to S-oxidation (sulfoxide/sulfone formation), a metabolic soft spot that can be exploited to create active metabolites (e.g., 1,1-dioxides) with altered polarity.

  • The 3-Carboxylic Acid (Diversity Vector):

    • Function: Unlike the 2-position (often used for aryl coupling in SERMs), the 3-position provides a vector perpendicular to the long axis of the molecule.

    • Utility: It serves as the primary handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles), allowing for the extension of the molecule into secondary binding pockets (e.g., the solvent-exposed regions of kinase domains).

Figure 1: SAR Logic of the Scaffold

SAR_Map Core 6-Methoxybenzo[b]thiophene- 3-carboxylic Acid Methoxy 6-Methoxy Group (Pro-drug / H-Bond Acceptor) Core->Methoxy Position 6 Sulfur Thiophene Sulfur (Lipophilicity / S-Oxidation) Core->Sulfur Heteroatom Carboxyl 3-COOH Handle (Amide Coupling / Diversity) Core->Carboxyl Position 3 Estrogen Receptor Binding\n(After demethylation) Estrogen Receptor Binding (After demethylation) Methoxy->Estrogen Receptor Binding\n(After demethylation) Membrane Permeability\n(Increased logP) Membrane Permeability (Increased logP) Sulfur->Membrane Permeability\n(Increased logP) Kinase/Enzyme Pocket\nExtension Kinase/Enzyme Pocket Extension Carboxyl->Kinase/Enzyme Pocket\nExtension

Caption: Functional decomposition of the this compound scaffold highlighting key SAR vectors.

Part 2: Primary Therapeutic Domains

Oncology: RhoA/ROCK Pathway Inhibition

Recent studies have diverged from the SERM pathway to target the RhoA/ROCK signaling axis . Overexpression of RhoA GTPase drives tumor metastasis. Derivatives of benzo[b]thiophene-3-carboxylic acid (specifically 1,1-dioxides) have shown efficacy as covalent inhibitors of RhoA.

  • Mechanism: The 3-carboxamide derivatives bind to the RhoA surface, preventing the activation of downstream effector ROCK (Rho-associated protein kinase). This leads to the suppression of stress fiber formation and inhibition of cancer cell migration (e.g., in MDA-MB-231 breast cancer lines).

Antimicrobial: Acylhydrazone Derivatives

To combat Multi-Drug Resistant (MDR) S. aureus, the 3-carboxylic acid is converted into acylhydrazones.

  • Mechanism: These derivatives act as membrane disruptors or DNA gyrase inhibitors (depending on the specific side chain), with the benzothiophene core intercalating into bacterial DNA or lodging in the hydrophobic lipid bilayer.

Part 3: Validated Synthetic Protocols

The synthesis of the 3-carboxylic acid isomer requires specific regiochemical control to avoid the thermodynamically favored 2-position.

Synthesis of this compound

Methodology: Friedel-Crafts Cyclization Strategy

Reagents:

  • 3-Methoxybenzenethiol (Starting Material)

  • Ethyl 4-chloroacetoacetate

  • Polyphosphoric acid (PPA) or Methanesulfonic acid

  • Sodium Hydroxide (NaOH)

Step-by-Step Protocol:

  • Alkylation:

    • Dissolve 3-methoxybenzenethiol (10 mmol) in anhydrous acetone containing

      
       (12 mmol).
      
    • Add ethyl 4-chloroacetoacetate (11 mmol) dropwise at 0°C.

    • Stir at room temperature for 4 hours. Filter salts and evaporate solvent to yield the thioether intermediate.

  • Cyclization (The Critical Step):

    • Add the thioether intermediate slowly to PPA (30 g) at 80°C.

    • Note on Causality: High viscosity and temperature are required to effect the intramolecular Friedel-Crafts acylation onto the aromatic ring.

    • Stir for 2 hours. Pour onto crushed ice. Extract the resulting ethyl ester with ethyl acetate.

  • Hydrolysis:

    • Dissolve the ester in EtOH/H2O (3:1). Add NaOH (3 eq). Reflux for 2 hours.

    • Acidify with 1N HCl to pH 2. The this compound will precipitate as a white/off-white solid.

    • Validation: Check NMR. A singlet at ~8.3 ppm indicates the H-2 proton, confirming the 3-acid substitution pattern (as opposed to H-3 singlet in 2-acids).

Figure 2: Synthetic Workflow

Synthesis_Flow Start 3-Methoxybenzenethiol Step1 Alkylation (Ethyl 4-chloroacetoacetate) Start->Step1 Inter1 Thioether Intermediate Step1->Inter1 Step2 Cyclization (PPA, 80°C) Inter1->Step2 Inter2 Ethyl 6-methoxybenzo[b] thiophene-3-carboxylate Step2->Inter2 Step3 Hydrolysis (NaOH, Reflux) Inter2->Step3 Final 6-Methoxybenzo[b]thiophene- 3-carboxylic Acid Step3->Final

Caption: Regioselective synthesis pathway for the 3-carboxylic acid derivative.

Part 4: Biological Evaluation Protocols

RhoA Activation Assay (Oncology Focus)

To verify the efficacy of 3-carboxamide derivatives against the RhoA pathway.

  • Principle: Measures the levels of GTP-bound RhoA (active form) vs. GDP-bound (inactive).

  • Protocol:

    • Cell Culture: Culture MDA-MB-231 cells in DMEM. Treat with test compound (0.1 - 10 µM) for 24 hours.

    • Lysis: Lyse cells in buffer containing

      
       (essential for GTPase stability).
      
    • Pull-Down: Incubate lysate with Rhotekin-RBD beads (Rhotekin specifically binds RhoA-GTP).

    • Blotting: Wash beads, elute bound proteins, and perform Western Blot using anti-RhoA antibody.

    • Quantification: Compare band intensity of Pull-Down (Active) vs. Total Lysate (Total RhoA). A decrease in the ratio indicates inhibition.

Minimum Inhibitory Concentration (MIC) (Antimicrobial Focus)
  • Protocol: CLSI Broth Microdilution Method.

    • Prepare stock solutions of the benzothiophene derivative in DMSO.

    • In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth.

    • Inoculate with S. aureus (ATCC 29213) to a final density of

      
       CFU/mL.
      
    • Incubate at 37°C for 18-24 hours.

    • Endpoint: The MIC is the lowest concentration showing no visible growth.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of 3-Carboxylic Acid Derivatives

Derivative TypeTarget/OrganismKey Substituent (at C3)Activity MetricReference
Amide (1,1-dioxide) RhoA (Breast Cancer)N-(3,4-dimethoxyphenethyl)IC50: ~5.2 µM (Cell Viability)[1]
Acylhydrazone S. aureus (MRSA)N'-(pyridin-2-ylmethylene)MIC: 4 µg/mL[2]
Esters Estrogen ReceptorEthyl ester (Precursor)Low Affinity (Pro-drug)[3]

References

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Source: MDPI (Molecules) URL:[Link]

  • Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Source: Global Research Online URL:[Link]

An In-depth Technical Guide to 6-Chloro-2-benzoxazolinone (CAS 19932-84-4): Physicochemical Properties and Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of 6-Chloro-2-benzoxazolinone (CAS 19932-84-4). As a versatile heterocyclic organic compound, it serves as a crucial building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its physical and chemical attributes is paramount for its effective application in research and development.

Core Physicochemical Properties

6-Chloro-2-benzoxazolinone is a white to light yellow or light orange crystalline solid.[1][2] Its chemical structure consists of a benzoxazole ring system with a chlorine atom at the 6-position, which significantly influences its electronic properties and reactivity.[3] This compound is stable under normal laboratory conditions.[4]

A summary of its key physicochemical data is presented in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 19932-84-4[1][2][5]
Molecular Formula C₇H₄ClNO₂[2][3][6][7]
Molecular Weight 169.56 g/mol [1][5]
IUPAC Name 6-chloro-3H-1,3-benzoxazol-2-one[1]
Synonyms 6-Chloro-2-benzoxazolone, 6-Chlorobenzoxazolone[2][5]
Appearance White to light yellow to light orange powder/crystal[1][2]
Melting Point 193 - 197 °C[1][2]
Boiling Point Not available (likely decomposes)[1]
Purity >98.0% (by GC)[1][2]
Predicted pKa 8.34[1][8]
Predicted logP 1.89[9]

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its bioavailability, formulation, and in vitro assay design. 6-Chloro-2-benzoxazolinone is characterized by its poor solubility in water.[1] However, it exhibits solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] A detailed understanding of its solubility in various solvent systems is essential for its practical application.

Qualitative Solubility

Based on available information, the qualitative solubility of 6-Chloro-2-benzoxazolinone can be summarized as follows:

  • Insoluble: Water

  • Soluble: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

The presence of the non-polar benzene ring and the chloro-substituent contributes to its hydrophobic nature, explaining its insolubility in water. Conversely, the polar lactam group allows for interactions with polar aprotic solvents like DMSO and DMF, leading to its solubility in these media.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a robust method for determining the equilibrium solubility of 6-Chloro-2-benzoxazolinone in various solvents.

Objective: To determine the equilibrium solubility of 6-Chloro-2-benzoxazolinone in a selected panel of solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 6-Chloro-2-benzoxazolinone (CAS 19932-84-4)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 6-Chloro-2-benzoxazolinone to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

  • Sample Processing:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Prepare a series of standard solutions of 6-Chloro-2-benzoxazolinone of known concentrations in the respective solvent.

    • Dilute the collected supernatant with the appropriate solvent to fall within the linear range of the standard curve.

    • Analyze the standard solutions and the diluted supernatant samples by HPLC with UV detection at a suitable wavelength.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of 6-Chloro-2-benzoxazolinone in the diluted supernatant from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the original supernatant by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

Visualizing the Experimental Workflow

The following diagram illustrates the step-by-step process for determining the solubility of 6-Chloro-2-benzoxazolinone.

G cluster_prep Preparation cluster_equil Equilibration cluster_process Processing cluster_quant Quantification (HPLC) cluster_calc Calculation prep1 Add excess compound to solvent prep2 Cap vials securely prep1->prep2 equil1 Incubate on shaker (24-48h) prep2->equil1 proc1 Centrifuge to pellet solid equil1->proc1 proc2 Collect supernatant proc1->proc2 quant2 Dilute supernatant proc2->quant2 quant1 Prepare standard curve quant3 Analyze samples quant1->quant3 quant2->quant3 quant4 Determine concentration quant3->quant4 calc1 Calculate solubility (mg/mL) quant4->calc1

Caption: Workflow for Solubility Determination.

Safety and Handling

6-Chloro-2-benzoxazolinone is harmful if swallowed and causes skin and serious eye irritation.[1][2][4] It may also cause respiratory irritation.[1][10] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] All work should be conducted in a well-ventilated area or a chemical fume hood.[1][4] For comprehensive safety information, refer to the Safety Data Sheet (SDS).[1][4][11]

Storage and Stability

For optimal stability, 6-Chloro-2-benzoxazolinone should be stored in a cool, dark place at room temperature.[1] It is stable under normal conditions.[4][12]

References

  • 6-Chloro-2-benzoxazolinone|CAS 19932-84-4 - Benchchem. (n.d.).
  • 6-Chloro-2-benzoxazolinone | 19932-84-4 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • CAS 19932-84-4: 6-Chloro-2,3-dihydrobenzoxazol-2-one - CymitQuimica. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-05-14).
  • Chemical Properties of 2(3H)-Benzoxazolone, 6-chloro- (CAS 19932-84-4) - Cheméo. (n.d.).
  • 6-Chloro-1,3-benzoxazol-2(3H)-one, 98+%, Thermo Scientific 5 g. (n.d.).
  • 6-Chlorobenzoxazol-2(3H)-one PESTANAL , analytical standard 19932-84-4. (n.d.).
  • 2(3H)-Benzoxazolone, 6-chloro- - Cheméo. (n.d.).
  • 2(3H)-Benzoxazolone,6-chloro- MSDS CasNo.19932-84-4. (n.d.).
  • 19932-84-4 - LookChem. (n.d.).
  • 6-Chloro-2,3-dihydrobenzoxazol-2-one SDS, 19932-84-4 Safety Data Sheets - ECHEMI. (n.d.).
  • Volatile Organic Compounds (VOCs) | Chemical Product Catalog - Chemsrc. (2019-06-12).
  • 6-Chlorobenzoxazol-2(3H)-one | CAS 19932-84-4 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 6-CHLORO-1,3-BENZOXAZOL-2(3H)-ONE | 19932-84-4 - ChemicalBook. (2025-07-16).
  • 19932 84 4 Factory - Price - Hong Jin. (n.d.).
  • CAS RN 19932-84-4 | Fisher Scientific. (n.d.).
  • 19932-84-4 CAS MSDS (6-CHLORO-1,3 ... - ChemicalBook. (n.d.).
  • 6-Chloro-2,3-dihydrobenzoxazol-2-one | C7H4ClNO2 | CID 29858 - PubChem. (n.d.).
  • CAS No : 19932-84-4 | Chemical Name : 6-Chloro-2-benzoxazolinone | Pharmaffiliates. (n.d.).
  • General Catalog of Kanto Reagents, Chemicals & Biologicals + Mar. 2022. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 6-Chloro-2-benzoxazolinone - LGC Standards. (n.d.).
  • 19932-84-4 (C7H4ClNO2) - PubChemLite. (n.d.).
  • 19932-84-4|6-Chlorobenzo[d]oxazol-2(3H)-one - BLDpharm. (n.d.).

Sources

Technical Guide: Molecular Weight & Formula Analysis of 6-Methoxybenzo[b]thiophene-3-carboxylic Acid

[1]

Executive Summary

6-Methoxybenzo[b]thiophene-3-carboxylic acid (CAS: 43121-88-6) is a critical heterocyclic building block in medicinal chemistry, most notably serving as the core scaffold for the Selective Estrogen Receptor Modulator (SERM) Raloxifene (Evista).[1][2][3]

This technical guide provides a definitive analysis of its molecular weight, isotopic signature, and structural elucidation. It is designed for analytical scientists and process chemists requiring high-fidelity data for impurity profiling, synthesis validation, and regulatory documentation.

Part 1: Physicochemical Profile & Molecular Metrics[1]

The accurate characterization of this compound relies on distinguishing it from its regioisomers (e.g., 5-methoxy analogs). The sulfur atom introduces specific isotopic considerations essential for Mass Spectrometry (MS) validation.

Table 1: Core Molecular Data
MetricValueTechnical Notes
IUPAC Name This compoundCore scaffold: Benzo[b]thiophene
CAS Registry 43121-88-6Validated for regulatory filing
Molecular Formula C₁₀H₈O₃S Degree of Unsaturation: 7
Average Mol.[1][2][4][5][6][7][8] Weight 208.23 g/mol Based on standard atomic weights
Monoisotopic Mass 208.0194 Da Essential for HRMS (Tolerance ±5 ppm)
Polar Surface Area ~87.7 ŲPredictive of membrane permeability
pKa (Predicted) ~3.8 – 4.2Carboxylic acid moiety; ionizes in neutral pH
Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical mass fractions are:

  • Carbon: 57.68%[1]

  • Hydrogen: 3.87%[1]

  • Oxygen: 23.05%[1]

  • Sulfur: 15.40%[1]

Critical Insight: The high sulfur content (15.4%) results in a significant M+2 isotopic peak (³⁴S) in mass spectrometry. This is a diagnostic feature used to confirm the presence of the thiophene ring during impurity profiling.

Part 2: High-Resolution Mass Spectrometry (HRMS) Strategy

Ionization & Fragmentation Logic

Due to the carboxylic acid functionality at position 3, Electrospray Ionization in Negative Mode (ESI-) is the preferred method for sensitivity. The molecule readily deprotonates to form the

  • Target Ion (ESI-): m/z 207.012 (Calculated)[1]

  • Target Ion (ESI+): m/z 209.027 (Calculated - Protonated)[1]

Structural Elucidation via Fragmentation

When performing MS/MS (tandem mass spec), the fragmentation pathway follows a predictable "Unzipping" mechanism governed by the stability of the aromatic core.

Diagram 1: Fragmentation Pathway (MS/MS)

The following diagram illustrates the primary dissociation channels, specifically the diagnostic loss of Carbon Dioxide (Decarboxylation) common in aromatic acids.

FragmentationPathwayParentParent Ion [M-H]⁻m/z 207.01Inter1Decarboxylation[M-H-CO₂]⁻m/z 163.02Parent->Inter1- CO₂ (44 Da)Diagnostic for -COOHInter2Radical Loss[M-H-CO₂-CH₃]•⁻m/z 148.00Inter1->Inter2- CH₃ (15 Da)Loss of MethoxyThiopheneThiophene RingCleavageInter1->ThiopheneHigh EnergyCollision

Caption: Proposed ESI(-) MS/MS fragmentation pathway showing the characteristic decarboxylation event (m/z 207 → 163).

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is designed for the identification of this compound in crude reaction mixtures or pharmaceutical formulations.[1]

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Methanol:Water (50:50) .

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates that could clog the ESI capillary.

  • Dilution: Dilute to a final concentration of 10 µg/mL for direct infusion or column injection.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization in ESI+; for ESI-, use 5mM Ammonium Acetate).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters
  • Source: ESI (Electrospray Ionization).

  • Mode: Negative (Scan range m/z 100–500).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

Isotopic Validation (Self-Validating Step)

To confirm the formula C₁₀H₈O₃S , analyze the isotopic abundance of the M+2 peak.

  • Theoretical M (100%): m/z 207.0

  • Theoretical M+1 (~11%): m/z 208.0 (Due to ¹³C)

  • Theoretical M+2 (~5%): m/z 209.0 (Due to ³⁴S)

Pass Criteria: If the M+2 peak is absent or <1% relative abundance, the compound does not contain sulfur, indicating a synthesis failure or misidentification.

Part 4: Analytical Workflow & Logic

The following workflow outlines the decision tree for confirming the identity of the compound during drug development (e.g., Raloxifene synthesis).

Diagram 2: Structural Confirmation Workflow

AnalyticalWorkflowStartCrude Synthesis ProductLCMSLC-MS Screening(Target m/z 207/209)Start->LCMSIsoCheckIsotope Pattern Check(Is ³⁴S present?)LCMS->IsoCheckIsoCheck->StartFail (Re-synthesize)PurifyFlash Chromatography(Acidic Mobile Phase)IsoCheck->PurifyPassNMR1H-NMR Validation(DMSO-d6)Purify->NMRFinalRelease forRaloxifene SynthesisNMR->FinalRegioisomer Confirmation

Caption: Step-by-step analytical decision tree for validating the 6-methoxy intermediate prior to scale-up.

Regioisomer Differentiation (NMR Logic)

Mass spectrometry cannot easily distinguish between 6-methoxy and 5-methoxy isomers.[1] 1H-NMR is required for final validation:

  • 6-Methoxy (Target): Look for a meta-coupling (J ~2.5 Hz) between H-7 and H-5. H-7 will appear as a doublet at a higher field due to the ortho-methoxy shielding.

  • Thiophene Proton (H-2): A sharp singlet around 8.0–8.2 ppm is characteristic of the 3-carboxylic acid substitution pattern, as the acid group deshields the adjacent proton.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 596767 (Analog Reference). Retrieved from [Link]

  • Journal of Chemical & Pharmaceutical Research. Expeditious Synthesis of 3-Aryl Benzothiophene: A Raloxifene Intermediate. (Synthesis context). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Fragmentation Patterns of Carboxylic Acids. Retrieved from [Link]

Safety data sheet (SDS) and toxicity profile for 6-Methoxybenzo[B]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 6-Methoxybenzo[b]thiophene-3-carboxylic acid

Document ID: MBTC-TOX-2026 | Version: 2.1 | Status: Active

Executive Summary & Technical Significance

This compound (CAS: 43121-88-6) is a high-value heterocyclic intermediate primarily utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and RhoA/ROCK pathway inhibitors for oncology.[1]

As a Senior Application Scientist, I emphasize that while this compound is chemically stable, its structural homology to bioactive benzothiophenes (e.g., Raloxifene, Zileuton) necessitates a rigorous safety protocol. It is not merely a chemical building block; it is a pharmacophore precursor with potential biological activity that extends beyond simple contact irritation. This guide synthesizes standard GHS compliance with predictive toxicological insights to ensure safe handling in drug discovery workflows.

Chemical Identity & Physicochemical Properties

Precise characterization is the first step in risk mitigation. The lipophilicity (LogP) indicates potential membrane permeability, necessitating dermal protection.

PropertySpecification
Chemical Name This compound
CAS Number 43121-88-6
Molecular Formula C₁₀H₈O₃S
Molecular Weight 208.23 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Melting Point 208–212 °C (Decomposes)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.8 (Carboxylic acid moiety)
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
Hazard Identification (GHS Classification)

Based on structural analogs and functional group analysis (Organic Acid + Thiophene).

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[4][2][3]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[2][3]

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[5] Continue rinsing.[5]

In-Depth Toxicity Profile & Mechanism

Standard SDSs often lack mechanistic depth. Here, we apply "Read-Across" toxicology based on the benzothiophene pharmacophore.

4.1 Acute Toxicity (Estimated)[5]
  • Oral: Data for the specific CAS is limited. Based on the analog Benzo[b]thiophene-2-carboxylic acid , the LD50 is estimated >2000 mg/kg (Rat). However, due to the 6-methoxy substituent, metabolic activation may differ.

  • Dermal/Inhalation: Primary risk is irritation. The carboxylic acid function contributes to local pH-driven tissue damage upon contact with mucous membranes.

4.2 Structural Alerts & Pharmacological Toxicology

The 6-methoxybenzo[b]thiophene core is a "privileged structure" in medicinal chemistry, sharing homology with Raloxifene (a SERM).

  • Endocrine Disruption Potential: While the acid itself is an intermediate, researchers should treat it as a potential weak estrogen receptor ligand until proven otherwise.

  • Metabolic Activation (S-Oxidation): The thiophene sulfur is prone to oxidation by Cytochrome P450 enzymes (CYP450), potentially forming sulfoxides or sulfones. In some thiophene derivatives, reactive metabolites (epoxides) can form, leading to protein adducts (idiosyncratic toxicity).

    • Guidance: Avoid prolonged exposure; use closed systems.[6]

4.3 Visualizing the Toxicity Pathway

The following diagram illustrates the logical flow from exposure to potential physiological impact, highlighting the "Senior Scientist" focus on metabolic fate.

ToxicityPathway Exposure Exposure (Inhalation/Dermal) Absorption Absorption (Lipophilic LogP ~2.5) Exposure->Absorption Permeation LocalEffect Local Effect: Acidic Irritation (H315, H319) Exposure->LocalEffect Direct Contact Systemic Systemic Circulation Absorption->Systemic Metabolism Metabolism (Liver) CYP450 S-Oxidation Systemic->Metabolism Excretion Excretion (Glucuronidation) Metabolism->Excretion Detoxification ReactiveMetabolite Potential Reactive Intermediates (Thiophene Epoxides) Metabolism->ReactiveMetabolite Bioactivation (Rare)

Figure 1: Predicted toxicological pathway emphasizing the dual risk of local acidic irritation and potential hepatic metabolism of the thiophene ring.

Safe Handling & Experimental Protocols

Trustworthiness comes from reproducible, safe workflows. This protocol ensures the compound is solubilized without precipitating safety risks.

5.1 Engineering Controls
  • Primary: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local exhaust ventilation if weighing large quantities (>10g).

5.2 Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if dust formation is visible.

  • Hands: Nitrile gloves (Double gloving recommended for DMSO solutions due to enhanced permeation).

    • Inner Glove: 4 mil Nitrile.

    • Outer Glove: 8 mil Nitrile or Neoprene.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for fine acidic powders).

5.3 Protocol: Safe Solubilization for Bioassays (Stock Solution)

Objective: Prepare a 10 mM stock solution in DMSO.

  • Calculation: Weigh 2.08 mg of this compound.

  • Containment: Perform weighing inside a static-free weighing funnel within the fume hood.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: The reaction is endothermic but generally mild.

  • Dissolution: Vortex for 30 seconds. If particulates persist, sonicate at 40 kHz for 2 minutes at room temperature.

    • Critical Check: Ensure the solution is clear. Cloudiness indicates impurities or moisture contamination.

  • Storage: Aliquot into amber glass vials (Teflon-lined caps). Store at -20°C.

    • Stability: Stable for ~6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

Emergency Response & Disposal

Authoritative grounding requires clear, actionable steps during a crisis.

  • In Case of Spillage:

    • Isolate: Evacuate the immediate area (5-meter radius).

    • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid spill kit.

    • Collect: Sweep up (do not create dust) and place in a hazardous waste container labeled "Solid Organic Acid Waste."

  • First Aid (Ocular):

    • Immediately flush with saline or water for 15 minutes . Hold eyelids open.

    • Why? Acidic solids can adhere to the cornea; prolonged flushing is vital to restore pH.

  • Disposal:

    • Do not dispose of via sink/drain.

    • Incinerate via a licensed chemical waste contractor (Combustion leads to SOx emissions; scrubber required).

Risk Assessment Workflow

This decision tree guides the researcher through the safety evaluation process before starting an experiment.

SafetyWorkflow Start Start: Handling 6-Methoxybenzo[b]thiophene -3-carboxylic acid QuantityCheck Quantity > 1 gram? Start->QuantityCheck SmallScale Use Fume Hood Standard PPE (Nitrile) QuantityCheck->SmallScale No LargeScale Use Fume Hood + P100 Respirator + Double Gloves QuantityCheck->LargeScale Yes SolventCheck Solvent: DMSO/DMF? SmallScale->SolventCheck LargeScale->SolventCheck StandardSolvent Standard Handling SolventCheck->StandardSolvent No (e.g., Water/Buffer) PenetratingSolvent Warning: Enhanced Skin Absorption Risk SolventCheck->PenetratingSolvent Yes Action Proceed with Experiment StandardSolvent->Action PenetratingSolvent->Action Double Glove Required

Figure 2: Operational risk assessment decision tree for laboratory handling.

References
  • PubChem. (2025).[2] Compound Summary: Thiophene-3-carboxylic acid (Analog Read-Across). National Library of Medicine. [Link]

  • Zhang, Y., et al. (2024). "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: Thiophene carboxylic acid derivatives.[Link]

Sources

History and development of benzothiophene scaffolds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Scaffold

In the intricate world of drug discovery, certain molecular architectures repeatedly emerge as foundations for successful therapeutics. The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, stands as a quintessential example of such a "privileged structure".[1][2] Its unique combination of aromaticity, lipophilicity, and the presence of a sulfur heteroatom endows it with the ability to interact with a wide array of biological targets, making it a cornerstone in medicinal chemistry.[2][3] The structural rigidity of the bicyclic system, coupled with the potential for diverse functionalization on both the benzene and thiophene rings, provides a versatile template for designing potent and selective modulators of biological function.[2]

This guide provides a comprehensive overview of the history, synthesis, and profound impact of the benzothiophene scaffold in medicinal chemistry. We will delve into the causality behind its selection in drug design, explore key synthetic methodologies, and examine its role in the development of market-approved drugs.

A Historical Perspective: From Coal Tar to Clinical Candidates

The journey of benzothiophene began not in a pharmaceutical lab, but in the annals of industrial chemistry. The parent compound was first isolated from coal tar, a complex mixture of organic compounds. Its close relative, thiophene, was discovered in 1882 by Viktor Meyer as an impurity in benzene.[4] The initial explorations of benzothiophene and its derivatives were largely of academic interest. However, as the field of medicinal chemistry blossomed in the 20th century, the unique properties of this scaffold did not go unnoticed.

Early investigations revealed that the incorporation of the benzothiophene nucleus into various molecular frameworks could lead to significant biological activity. This sparked a wave of research that has continued to grow, cementing the scaffold's importance in the development of novel therapeutic agents.

Synthetic Methodologies: Constructing the Core

The therapeutic potential of benzothiophene derivatives is intrinsically linked to the ability to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. A multitude of synthetic strategies have been developed to construct and functionalize the benzothiophene core, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-couplings.[5][6]

Key Synthetic Strategies: A Comparative Overview
Synthetic StrategyDescriptionAdvantagesDisadvantages
Cyclization Reactions Formation of the thiophene ring onto a pre-existing benzene derivative. This can be catalyzed by Lewis acids, halogens, transition metals, or bases.[7]High regioselectivity, direct access to the core structure.[8]May require harsh reaction conditions or multi-step precursor synthesis.
Transition Metal-Catalyzed Reactions Palladium and copper catalysts are frequently used for C-H arylation and cross-coupling reactions to build or modify the scaffold.[7]High efficiency, broad functional group tolerance.Potential for metal contamination in the final product.
Metal-Free Synthesis Methods that avoid transition metals, such as iodine-catalyzed cascade reactions, are gaining prominence.[7]Avoids metal contamination, often employs greener reaction conditions.May have a more limited substrate scope compared to metal-catalyzed methods.
Electrophilic Cyclization Intramolecular cyclization of suitably substituted precursors, often initiated by an electrophile.[9]Can provide access to specific substitution patterns.Precursor synthesis can be complex.
Experimental Protocol: A Representative Electrophilic Cyclization

The following protocol outlines a general procedure for the synthesis of 2,3-disubstituted benzo[b]thiophenes via electrophilic cyclization of o-alkynyl thioanisoles, a common and effective method.

Objective: To synthesize a 2,3-disubstituted benzo[b]thiophene derivative.

Materials:

  • o-alkynyl thioanisole precursor

  • Electrophilic reagent (e.g., I2, NBS, NCS)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the o-alkynyl thioanisole precursor in the chosen anhydrous solvent.

  • Reaction Initiation: Cool the solution to the appropriate temperature (often 0 °C to room temperature). Add the electrophilic reagent portion-wise over a period of 5-10 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for iodine-based reactions).

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2,3-disubstituted benzo[b]thiophene.

Causality: The choice of an electrophilic cyclization is driven by the desire for high regioselectivity. The reaction proceeds through an initial attack of the alkyne by the electrophile, followed by an intramolecular attack of the sulfur atom, leading to the formation of the thiophene ring in a controlled manner.

The Broad Pharmacological Landscape of Benzothiophene Derivatives

The true value of the benzothiophene scaffold lies in its remarkable versatility, enabling the development of drugs across a wide spectrum of therapeutic areas.[1][6] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][10]

A Privileged Scaffold in Drug Discovery

The following diagram illustrates the central role of the benzothiophene scaffold in the drug discovery process, leading to a multitude of therapeutic applications.

G cluster_0 Core Scaffold cluster_1 Synthetic Modification cluster_2 Therapeutic Applications Benzothiophene Benzothiophene Scaffold Functionalization Diverse Functionalization Benzothiophene->Functionalization SAR Structure-Activity Relationship (SAR) Studies Anticancer Anticancer SAR->Anticancer Antimicrobial Antimicrobial SAR->Antimicrobial Antiinflammatory Anti-inflammatory SAR->Antiinflammatory Neuroprotective Neuroprotective SAR->Neuroprotective SERM SERM SAR->SERM Other Other Activities SAR->Other Functionalization->SAR

Caption: Benzothiophene Drug Discovery Workflow.

Case Studies: Marketed Drugs Containing the Benzothiophene Scaffold

The success of the benzothiophene scaffold is best exemplified by the number of clinically approved drugs that feature this core structure.[3]

DrugTherapeutic ClassMechanism of Action
Raloxifene Selective Estrogen Receptor Modulator (SERM)Acts as an estrogen agonist in bone and an estrogen antagonist in the uterus and breast.[11][12]
Sertaconazole AntifungalInhibits the synthesis of ergosterol, a key component of fungal cell membranes.[11]
Zileuton Anti-asthmatic / 5-Lipoxygenase InhibitorInhibits the enzyme 5-lipoxygenase, thereby preventing the synthesis of leukotrienes.[8][11]
Benocyclidine Dopamine Reuptake InhibitorBlocks the reuptake of dopamine in the brain.[13]
Ipragliflozin AntidiabeticA sodium-glucose co-transporter 2 (SGLT2) inhibitor.[10]

Mechanism of Action Spotlight: Raloxifene

Raloxifene is a landmark drug for the treatment and prevention of osteoporosis in postmenopausal women.[11][12] Its mechanism of action as a Selective Estrogen Receptor Modulator (SERM) is a testament to the nuanced biological interactions that can be achieved with the benzothiophene scaffold.

Raloxifene binds to estrogen receptors (ERα and ERβ) and elicits tissue-specific responses. In bone, it mimics the effects of estrogen, leading to a decrease in bone resorption and an increase in bone mineral density. Conversely, in uterine and breast tissue, it acts as an estrogen antagonist, which is a crucial safety feature.

The following diagram illustrates the simplified signaling pathway of Raloxifene's action on bone cells.

Raloxifene_MoA Raloxifene Raloxifene ER Estrogen Receptor (ERα/ERβ) Raloxifene->ER Binds Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates Bone_Formation ↑ Bone Formation ↓ Bone Resorption Gene_Transcription->Bone_Formation Leads to

Caption: Raloxifene's Mechanism of Action in Bone.

Future Directions and Emerging Trends

The story of the benzothiophene scaffold is far from over. Research continues to uncover new biological activities and applications for this versatile core.[5] Current areas of intense investigation include:

  • Targeted Cancer Therapies: The development of benzothiophene derivatives as potent and selective kinase inhibitors for the treatment of various cancers.[14]

  • Neurodegenerative Diseases: Exploration of their potential as cholinesterase inhibitors for the management of Alzheimer's disease.[15]

  • Infectious Diseases: The design of novel antitubercular and antiviral agents based on the benzothiophene framework.[13]

  • Advanced Synthetic Methods: The development of more efficient, sustainable, and regioselective methods for the synthesis of complex benzothiophene derivatives.[8]

Conclusion

The benzothiophene scaffold has proven to be an exceptionally fruitful starting point for the design and development of new therapeutic agents. Its rich history, coupled with the continuous evolution of synthetic methodologies, has solidified its status as a privileged structure in medicinal chemistry. The diverse pharmacological profile of its derivatives, highlighted by the success of marketed drugs like Raloxifene and Zileuton, underscores its profound impact on human health. As our understanding of disease biology deepens and synthetic capabilities expand, the benzothiophene core is poised to remain a central and invaluable tool in the quest for the next generation of innovative medicines.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
  • Al-Hiari, Y. M. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024).
  • BenchChem. (2025).
  • Wable, J. B., et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry.
  • Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • (2025). Benzothiophene derivatives: Significance and symbolism. ScienceDirect.
  • (2025). An overview of benzo[b]thiophene-based medicinal chemistry.
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Organic Chemistry Portal.
  • BenchChem. (n.d.).
  • Hari, D. P., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5286-5289.
  • Sreeja, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Thiophene. Wikipedia.
  • Bán, L., et al. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. MDPI.
  • Ferreira, J., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central.
  • Jeyachandran, V., & Kumar, M. (2022-2023). Synthesis, characterization of novel benzothiophene.

Sources

Metabolic Stability Predictions for 6-Methoxybenzo[b]thiophene Carboxylic Acid Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Predictions for 6-Methoxybenzo[b]thiophene Carboxylic Acid Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

The 6-methoxybenzo[b]thiophene-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK). However, its utility is frequently compromised by poor metabolic stability. The electron-rich thiophene ring and the labile 6-methoxy substituent create a "perfect storm" for rapid clearance and bioactivation.

This guide provides a comprehensive framework for predicting, assessing, and optimizing the metabolic stability of this specific chemical series. We move beyond generic ADME protocols to focus on the unique liabilities of the benzo[b]thiophene core—specifically S-oxidation , O-demethylation , and acyl glucuronidation .

Structural Analysis & Metabolic Liabilities

To predict stability, one must first map the "Kill Switch" sites on the molecule. For 6-methoxybenzo[b]thiophene-2-carboxylic acid, metabolic clearance is driven by three distinct mechanisms.

The "Three-Finger" Liability Model
  • O-Demethylation (Phase I - CYP450): The 6-methoxy group is a primary target for CYP1A2 and CYP2D6. Demethylation yields the 6-phenol, which rapidly undergoes Phase II conjugation (glucuronidation/sulfation) or oxidation to a reactive quinone methide intermediate, a known toxicophore.

  • Thiophene S-Oxidation (Phase I - CYP450): The sulfur atom in the thiophene ring is susceptible to oxidation, forming a sulfoxide and subsequently a sulfone. More critically, the sulfoxide intermediate is highly electrophilic and can undergo Michael addition with glutathione (GSH) or cellular proteins, leading to mechanism-based inactivation (MBI) of CYPs or hepatotoxicity.

  • Acyl Glucuronidation (Phase II - UGTs): The C2-carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs). Acyl glucuronides are reactive electrophiles capable of rearranging and covalently binding to proteins, leading to immune-mediated idiosyncratic toxicity (IADRs).

Visualization: Metabolic Pathways

The following diagram maps the degradation routes for the core scaffold.

MetabolicPathways Parent 6-Methoxybenzo[b]thiophene -2-carboxylic Acid Phenol 6-Hydroxy Metabolite (Phenol) Parent->Phenol CYP1A2/2D6 O-Demethylation Sulfoxide Thiophene S-Oxide Parent->Sulfoxide CYP2C9/3A4 S-Oxidation AcylGluc Acyl Glucuronide Parent->AcylGluc UGT Glucuronidation Quinone Quinone Methide (Reactive Toxicophore) Phenol->Quinone Oxidation GSH_Adduct GSH Adduct (Detoxification) Sulfoxide->GSH_Adduct + Glutathione

Figure 1: Primary metabolic pathways for the 6-methoxybenzo[b]thiophene scaffold. Note the divergence into bioactivation (Quinone/Sulfoxide) vs. clearance (Glucuronide).

In Silico Prediction Framework

Before synthesis, computational models should be employed to rank designs.

Quantum Mechanical (QM) Descriptors

Standard QSAR models often fail with sulfur heterocycles. Instead, use Density Functional Theory (DFT) to calculate:

  • Bond Dissociation Energy (BDE): Calculate the BDE for the methyl C-H bonds of the methoxy group. Lower BDE correlates with faster O-demethylation.

  • HOMO Localization: If the Highest Occupied Molecular Orbital (HOMO) is localized on the sulfur atom, S-oxidation is highly probable.

Site of Metabolism (SOM) Prediction

Utilize tools like SmartCyp or Xenosite to generate a metabolic landscape.

  • Interpretation: If the probability score for the 6-methoxy group > 0.8, it will likely be the clearance driver.

  • Action: If the score is high, consider deuteration (

    
    -methoxy) or fluorination of the adjacent C5 or C7 positions to sterically hinder the CYP approach.
    

Experimental Validation Protocol

Trustworthy data requires a self-validating experimental design. The following protocol integrates metabolic stability with reactive metabolite trapping.

Combined Stability & GSH Trapping Assay

Objective: Determine intrinsic clearance (


) while simultaneously screening for reactive S-oxide or quinone intermediates.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH regenerating system.

  • Glutathione (GSH) fortified buffer.

  • Test compound (1 µM final concentration).

Workflow:

  • Preparation: Prepare a master mix of HLM (0.5 mg/mL final) in 100 mM phosphate buffer (pH 7.4) supplemented with 5 mM GSH.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).[1][2]

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).

Data Interpretation:

  • Clearance: Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .
  • Bioactivation: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion of m/z 272 (GSH fragment). The presence of GSH adducts (

    
    ) confirms the formation of reactive intermediates.
    
Workflow Diagram

ExperimentalWorkflow Step1 Compound Design (In Silico Filter) Step2 HLM Incubation + NADPH + GSH Step1->Step2 Step3 LC-HRMS Analysis Step2->Step3 Decision1 t1/2 > 60 min? Step3->Decision1 Decision2 GSH Adducts? Decision1->Decision2 Yes Fail_Clearance Optimize: Block Metabolic Soft Spot Decision1->Fail_Clearance No Pass Advance to PK Study Decision2->Pass No (Stable) Fail_Toxicity Redesign: Electronic Tuning Decision2->Fail_Toxicity Yes (Reactive)

Figure 2: Decision tree for assessing metabolic stability and safety.

Optimization Strategies & Case Studies

When the 6-methoxybenzo[b]thiophene scaffold fails stability criteria, apply these medicinal chemistry tactics.

Strategy A: Halogen Blocking (The "BT2" Approach)

Research on BCKDK inhibitors demonstrated that unsubstituted benzo[b]thiophenes are rapidly metabolized.

  • Modification: Introduction of chlorine at the C3 and C6 positions (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid , known as BT2 ).

  • Result: The electron-withdrawing chlorines deactivate the ring towards oxidation and sterically block the C3/C6 positions. BT2 showed no degradation in hepatocytes over 240 minutes, compared to rapid clearance of the parent scaffold [1].

Strategy B: Deuteration ( -Methoxy)

If the 6-methoxy group is essential for binding (e.g., H-bonding in the receptor pocket), replace


 with 

.
  • Mechanism: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (Kinetic Isotope Effect), slowing the rate-limiting step of CYP-mediated O-demethylation without altering binding affinity.

Strategy C: Carboxylic Acid Bioisosteres

To mitigate acyl glucuronidation and improve permeability:

  • Tetrazoles: Replace

    
     with a tetrazole ring. This maintains acidity (
    
    
    
    ) but eliminates the site for glucuronidation.
  • Oxadiazoles: As seen in BT2 prodrugs, converting the acid to a heterocyclic amide mimic can improve stability and oral bioavailability [1].

Quantitative Comparison of Strategies
ModificationTarget LiabilityPredicted Stability ImpactRisk
Parent (6-OMe) O-demethylationLow (

min)
High Clearance
6-OCD3 O-demethylationModerate (

min)
Cost of Goods
3-Cl, 6-Cl S-oxidation / RingHigh (

min)
Lipophilicity increase
Tetrazole GlucuronidationHigh (Phase II stable)Poor Permeability

References

  • Tso, S. C., et al. (2014).[3] Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593.

  • Liu, H., et al. (2005).[4] Structural Modulation of Oxidative Metabolism in Design of Improved Benzothiophene Selective Estrogen Receptor Modulators. Drug Metabolism and Disposition, 33(11), 1605-1615.

  • Dansette, P. M., et al. (2005). Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Biochemical and Biophysical Research Communications, 338(1), 450-455.

  • Lopes, A., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14.

Sources

Methodological & Application

Application Note: Synthesis and Cyclization Protocols for 6-Methoxybenzo[b]thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the synthesis of benzothiophene scaffolds, specifically 6-Methoxybenzo[b]thiophene-3-carboxylic acid . This moiety is a critical pharmacophore in Selective Estrogen Receptor Modulators (SERMs) and other bioactive agents.[1]

Executive Summary

The synthesis of This compound presents a specific challenge in regiochemical control. The presence of the methoxy group at the meta position of the thiophenol precursor activates the ring but creates competition between the para (C6) and ortho (C4) cyclization pathways.[1] Furthermore, the methoxy ether linkage is susceptible to cleavage (demethylation) under the harsh Lewis acid conditions typically required for Friedel-Crafts cyclizations.[1]

This guide details two primary pathways:

  • The Classical Stepwise Route: Construction of the benzothiophene core followed by C3-functionalization (Vilsmeier-Haack or Friedel-Crafts).[1]

  • The Modern Catalytic Route: Palladium-catalyzed carbonylation for direct access to the ester/acid.

Mechanistic Pathways and Reagent Selection

The Regioselectivity Challenge

The cyclization of 3-methoxybenzenethiol derivatives is governed by the directing effect of the methoxy group.

  • Path A (Favored): Cyclization occurs para to the methoxy group, yielding the 6-methoxy isomer.[1] This is sterically less hindered and electronically favorable.

  • Path B (Disfavored): Cyclization occurs ortho to the methoxy group, yielding the 4-methoxy isomer.[1]

Reagent Matrix

The choice of cyclization reagent dictates the yield and purity profile.

ReagentRoleProsCons
Polyphosphoric Acid (PPA) Cyclodehydration CatalystHigh solvent power; effective for

-arylthio ketones.[1]
High viscosity makes workup difficult; harsh thermal conditions can cause tars.[1]
Boron Trifluoride Etherate (

)
Lewis Acid CatalystMilder than

; excellent for cyclizing acetals (Tilak method).[1][2]
Moisture sensitive; requires chlorinated solvents (DCM).[1][2]
Aluminum Chloride (

)
Strong Lewis AcidStandard for Friedel-Crafts acylation; high activity.[1]High Risk: Causes demethylation (cleaves -OMe to -OH) if temp > 0°C.
Palladium(II) Iodide (

)
Carbonylation CatalystDirect synthesis of 3-ester from alkynes; mild conditions.[1]High cost; requires high-pressure CO gas.
Pathway Visualization

The following diagram illustrates the logical flow from precursor to target, highlighting the critical decision points.

G Start 3-Methoxybenzenethiol Inter1 S-Alkylated Precursor (Acetal or Ketone) Start->Inter1 Alkylation (Cl-CH2-R) Cyclization Cyclization Step (Ring Closure) Inter1->Cyclization BF3·Et2O or PPA Core 6-Methoxybenzo[b]thiophene (Core Scaffold) Cyclization->Core Regioselective Closure Impurity 4-Methoxy Isomer (Minor Byproduct) Cyclization->Impurity Ortho-Closure Func C3 Functionalization (Vilsmeier or Acylation) Core->Func Electrophilic Subst. Target 6-Methoxybenzo[b]thiophene- 3-carboxylic acid Func->Target Oxidation

Caption: Synthesis workflow showing the critical cyclization step and subsequent functionalization to the target acid.

Detailed Experimental Protocols

Protocol A: The "Tilak" Cyclization & Vilsmeier-Haack Sequence (Recommended)

This route is preferred for laboratory-scale synthesis as it avoids the harsh demethylating conditions of


 and provides the highest regioselectivity for the 6-isomer.[1]
Phase 1: Synthesis of the Core (6-Methoxybenzo[b]thiophene)

Reagents: 3-Methoxybenzenethiol, Bromoacetaldehyde diethyl acetal, Potassium Carbonate (


), Boron Trifluoride Etherate (

).[1][2][3]
  • S-Alkylation:

    • Dissolve 3-methoxybenzenethiol (1.0 eq) in acetone.

    • Add

      
       (1.5 eq) and Bromoacetaldehyde diethyl acetal (1.1 eq).
      
    • Reflux for 4–6 hours.[1] Monitor TLC for disappearance of thiol.

    • Filter salts, evaporate solvent, and distill the residue to obtain the acetal intermediate.[1][2][3]

  • Cyclization:

    • Dissolve the acetal intermediate in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Crucial Step: Cool to 0°C under Nitrogen atmosphere.[1]

    • Add

      
       (1.1 eq) dropwise over 30 minutes.[1][2]
      
    • Allow to warm to room temperature and stir for 12 hours. The solution will darken.

    • Quench: Pour into saturated

      
       solution. Extract with DCM.[1]
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1][2][4] The 6-methoxy isomer elutes after the minor 4-methoxy isomer (check specific Rf values as they vary by solvent system).[1]

Phase 2: C3-Functionalization to the Carboxylic Acid

Reagents: Phosphorus Oxychloride (


), Dimethylformamide (DMF), Sodium Chlorite (

).[1][2][3]
  • Vilsmeier-Haack Formylation:

    • Prepare the Vilsmeier reagent: Add

      
       (1.2 eq) to DMF (3.0 eq) at 0°C. Stir for 30 min.
      
    • Add a solution of 6-Methoxybenzo[b]thiophene (from Phase 1) in DMF dropwise at 0°C.

    • Heat to 80–90°C for 4 hours.

    • Cool and pour into ice water. Neutralize with Sodium Acetate.[1]

    • Filter the precipitate to obtain 6-Methoxybenzo[b]thiophene-3-carboxaldehyde .[1]

  • Pinnick Oxidation (Aldehyde to Acid):

    • Dissolve the aldehyde in t-Butanol/Water (3:1).[1]

    • Add 2-Methyl-2-butene (scavenger, 5 eq) and Sodium Dihydrogen Phosphate (

      
      , 2 eq).
      
    • Add Sodium Chlorite (

      
      , 1.5 eq) portion-wise at room temperature.
      
    • Stir for 2–4 hours.

    • Workup: Acidify to pH 2 with HCl. Extract with Ethyl Acetate.[1][2][5] The product, This compound , precipitates or crystallizes upon concentration.[1][3]

Protocol B: Friedel-Crafts Acylation Route (Industrial Alternative)

This route is more direct but carries a higher risk of demethylation.[1] It is suitable when strictly anhydrous conditions and precise temperature control are available.

Reagents: Aluminum Chloride (


), Acetyl Chloride, Sodium Hypochlorite (

).[1][2][3]
  • Acylation:

    • Dissolve 6-Methoxybenzo[b]thiophene in Chlorobenzene (preferred over DCM for higher boiling point if needed, but DCM is safer for low temp).[1][2][3]

    • Add Acetyl Chloride (1.2 eq).[1][2]

    • Critical Control: Cool to -10°C .

    • Add

      
       (1.2 eq) portion-wise.[1][2] Do not allow temperature to rise above 0°C.
      
    • Stir at 0°C for 2 hours.

    • Quench with ice/HCl. Extract and purify to get 3-Acetyl-6-methoxybenzo[b]thiophene .[1]

  • Haloform Oxidation:

    • Suspend the ketone in Dioxane/NaOH (10%).[1]

    • Add Sodium Hypochlorite solution (commercial bleach, excess) at 0–10°C.[1][2]

    • Stir vigorously.[1] The methyl ketone is converted to the carboxylate.

    • Wash with ether (removes unreacted ketone), then acidify the aqueous layer to precipitate the target acid.[1][2][3]

Quality Control & Troubleshooting

Analytical Markers
  • HPLC: Use a C18 column (e.g., Agilent Zorbax).[1][2] Mobile phase: Acetonitrile/Water + 0.1% Formic Acid.[1][2] The acid will have a distinct retention time shift compared to the aldehyde or ketone precursors.[1]

  • NMR (

    
    ): 
    
    • C2-Proton (Target): Look for a singlet around

      
       8.0–8.5 ppm (deshielded by the adjacent carboxylic acid).[1]
      
    • Methoxy Group: Singlet at

      
       3.85 ppm.[1] Note: If this peak disappears and a broad singlet appears >9.0 ppm, demethylation has occurred (formation of the phenol).[1][2][3]
      
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Demethylation (Product is a phenol)Lewis acid (

) too strong or Temp too high.[1]
Switch to Protocol A (

) or maintain reaction Temp < 0°C strictly.
Regioisomer Contamination (4-OMe isomer)Inefficient cyclization directing.[1]Purify the core intermediate (Phase 1) by column chromatography before functionalization.[1] The isomers separate best at the non-polar core stage.
Low Yield in Vilsmeier Moisture in DMF or old

.
Distill

before use; ensure DMF is anhydrous.

References

  • Campaigne, E., & Cline, R. E. (1956).[1][2] Benzo[b]thiophene Derivatives.[1][2][4][6][7][8][9][10][11][12] I. Preparation and Properties of 6-Methoxybenzo[b]thiophene. Journal of Organic Chemistry.[13][14] Link[1][2]

  • Titus, R. L., & Titus, C. F. (1973).[1][2] Synthesis of benzo[b]thiophene-3-carboxylic acids.[1][4][15] Journal of Heterocyclic Chemistry. Link[1][2]

  • Jones, C. D., et al. (1984).[1][2] Synthesis and antiestrogenic activity of [2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY156758).[1] (Raloxifene Synthesis).[1][2] Journal of Medicinal Chemistry. Link[1][2]

  • Gabriele, B., et al. (2022).[1][2] Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Journal of Organic Chemistry.[13][14] Link[1][2]

  • US Patent 4133814. (1979).[1][2] Process for preparing benzothiophenes.[1][6][7][8][13][16] (Eli Lilly & Co).[1][2] Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Methoxybenzo[b]thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methoxybenzo[b]thiophenes and the Advent of Microwave Synthesis

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a methoxy group at the 6-position can significantly modulate the biological activity of these molecules, making 6-methoxybenzo[b]thiophene derivatives a focal point in the development of new therapeutic agents. These compounds have demonstrated a wide array of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.

Traditionally, the synthesis of these derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[1][2] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to mere minutes, and a significant improvement in product yields.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of 6-methoxybenzo[b]thiophene derivatives, underpinned by established chemical principles and supported by relevant literature.

Reaction Principle: The Gewald Three-Component Reaction

A robust and versatile method for the synthesis of substituted thiophenes is the Gewald three-component reaction. This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base. The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization to yield the 2-aminothiophene product. Microwave irradiation has been shown to significantly accelerate this reaction sequence. While the classic Gewald reaction yields thiophenes, modifications and subsequent reaction steps can lead to the desired benzo[b]thiophene core.

For the synthesis of 6-methoxybenzo[b]thiophene derivatives, a common strategy involves the use of a precursor that already contains the methoxy-substituted benzene ring.

Experimental Workflow

The general workflow for the microwave-assisted synthesis of 6-methoxybenzo[b]thiophene derivatives is outlined below. This process emphasizes efficiency and safety, leveraging the precise control offered by modern microwave reactors.

Microwave Synthesis Workflow reagents Reagent Preparation (e.g., 4-methoxythiophenol, α-haloketone) mw_reaction Microwave-Assisted Cyclocondensation reagents->mw_reaction Add to Microwave Vial workup Reaction Work-up (Quenching, Extraction) mw_reaction->workup Reaction Completion purification Purification (Column Chromatography) workup->purification Crude Product characterization Characterization (NMR, MS, etc.) purification->characterization Pure Product

Caption: General experimental workflow for microwave-assisted synthesis.

Detailed Protocol: Microwave-Assisted Synthesis of Ethyl 6-Methoxybenzo[b]thiophene-2-carboxylate

This protocol describes a representative synthesis of a 6-methoxybenzo[b]thiophene derivative. The principles can be adapted for the synthesis of other derivatives by modifying the starting materials.

Materials:

  • 4-Methoxythiophenol

  • Ethyl 2-chloroacetoacetate

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor (e.g., Anton Paar Monowave series)

  • Microwave reaction vials (10 mL) with snap caps

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-methoxythiophenol (1.0 mmol, 140 mg).

  • Solvent and Base Addition: To the vial, add N,N-dimethylformamide (DMF, 3 mL) followed by triethylamine (1.2 mmol, 0.17 mL).

  • Addition of the α-Haloketone: Slowly add ethyl 2-chloroacetoacetate (1.0 mmol, 0.14 mL) to the reaction mixture while stirring.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Extraction: Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure ethyl 6-methoxybenzo[b]thiophene-2-carboxylate.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the microwave-assisted synthesis of various 6-methoxybenzo[b]thiophene derivatives, based on analogous reactions reported in the literature.

DerivativeStarting MaterialsMicrowave Temp. (°C)Time (min)Yield (%)
Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate4-Methoxythiophenol, Ethyl 2-chloroacetoacetate12010-1585-95
2-Acetyl-6-methoxybenzo[b]thiophene4-Methoxythiophenol, 3-chloro-2,4-pentanedione1301580-90
6-Methoxy-2-phenylbenzo[b]thiophene4-Methoxythiophenol, 2-bromoacetophenone1402075-85

Mechanistic Insights

The formation of the benzo[b]thiophene ring in this protocol proceeds via an initial S-alkylation of the 4-methoxythiophenol with the α-haloketone, followed by an intramolecular cyclization and dehydration. The use of a base like triethylamine is crucial to deprotonate the thiol, facilitating the initial nucleophilic attack. Microwave irradiation provides rapid and uniform heating, which significantly accelerates the rate of both the S-alkylation and the subsequent cyclization steps.[1]

Reaction Mechanism cluster_0 S-Alkylation cluster_1 Intramolecular Cyclization & Dehydration A 4-Methoxythiophenol C Intermediate Thioether A->C + Base B Ethyl 2-chloroacetoacetate B->C D Cyclized Intermediate C->D Heat (Microwave) E Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate D->E - H2O

Caption: Proposed mechanism for the synthesis of ethyl 6-methoxybenzo[b]thiophene-2-carboxylate.

Troubleshooting and Safety Precautions

  • Low Yields: Incomplete reaction may be due to insufficient microwave power or time. Ensure the temperature is reached and maintained. The purity of starting materials is also critical.

  • Side Products: Over-irradiation can lead to decomposition. Optimize the reaction time by monitoring with TLC.

  • Safety: Microwave reactions are carried out in sealed vessels and can reach high pressures. Always use a dedicated microwave reactor with appropriate safety features. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis is a powerful and efficient methodology for the rapid generation of 6-methoxybenzo[b]thiophene derivatives.[1] This approach offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to explore the synthesis of this important class of compounds.

References

  • Komala, I., et al. (2021). Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. ITB Journal of Mathematical and Fundamental Sciences, 53(1), 85-96. Available at: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Research Journal of Pharmacy and Technology, 13(4), 1845-1849. Available at: [Link]

  • Rahatgaonkar, A. M., et al. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry, 20(2), 1039-1042. Available at: [Link]

  • Kumar, A., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609–624. Available at: [Link]

  • Dandia, A., et al. (2017). Microwave-assisted One-pot Efficient Synthesis of Functionalized 2-Oxo-2-phenylethylidenes-linked 2-Oxobenzo[3][4]oxazines and 2-Oxoquino[3][4]oxalines: Synthetic Applications, Antioxidant Activity, SAR and Cytotoxic Studies. Acta Chimica Slovenica, 64(4), 988-1004. Available at: [Link]

  • Nguyen, T. T. H., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development, 26(1), 2668-2676. Available at: [Link]

  • El-Agrody, A. M., et al. (2014). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. European Journal of Chemistry, 5(1), 133-137. Available at: [Link]

  • Šafranić, M., et al. (2022). Microwave-Assisted Synthesis, Structure, and Preliminary Biological Evaluation of Novel 6-Methoxy-5,6-dihydro-5-azapurines. ACS Omega, 7(16), 14197–14207. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 919–985. Available at: [Link]

  • De la Hoz, A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(4), 499. Available at: [Link]

  • Liu, Z., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(9), 3105. Available at: [Link]

  • Venugopala Reddy, K. R., et al. (2011). Synthesis and microwave assisted transformation of ethyl-4,5,6,7- tetrahydro benzo (b) thiophene-2-amino-3-carboxylate into potential anti-inflammatory agents—novel mono and diacids. Archives of Applied Science Research, 3(5), 556-561. Available at: [Link]

  • Patel, R. V., et al. (2024). Novel 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene: Microwave-Assisted Synthesis and In Vitro Anti-Inflammatory Activity. 5th International Postgraduate Conference on Pharmaceutical Sciences (iPoPS) 2017. Available at: [Link]

  • Abedinifar, F., et al. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. RSC Advances, 11(23), 13866-13887. Available at: [Link]

  • Awad, E. M., et al. (2022). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media. Catalysts, 12(11), 1381. Available at: [Link]

  • Cai, Y., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(2), 498. Available at: [Link]

  • Baviskar, A. T., et al. (2015). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Journal of Heterocyclic Chemistry, 52(5), 1337-1342. Available at: [Link]

Sources

Application of 6-Methoxybenzo[B]thiophene-3-carboxylic acid in heterocyclic library generation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 6-Methoxybenzo[b]thiophene-3-carboxylic Acid in Heterocyclic Library Generation

Executive Summary

This technical guide details the application of This compound as a pivotal scaffold in the generation of high-value heterocyclic libraries. The benzo[b]thiophene core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene in Selective Estrogen Receptor Modulators (SERMs), kinase inhibitors, and anti-inflammatory agents.[1] The 6-methoxy substituent provides a critical handle for metabolic stability and late-stage functionalization (e.g., demethylation to phenols). This guide provides validated protocols for amide library generation, decarboxylative cross-coupling, and tricyclic scaffold synthesis.[1]

Strategic Rationale & Chemical Space

The 3-carboxylic acid position on the benzo[b]thiophene core offers a unique vector for extending chemical space into the "solvent-exposed" regions of protein binding pockets, distinct from the more common 2-substituted derivatives.

  • Electronic Influence: The 6-methoxy group acts as an electron-donating group (EDG), increasing electron density in the thiophene ring via resonance. This influences the reactivity of the C2 position for potential C-H activation post-library generation.

  • Solubility & Handling: The carboxylic acid moiety ensures solubility in polar organic solvents (DMSO, DMF), facilitating automated liquid handling.[1]

Workflow Visualization: Library Generation Cascade

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

LibraryGeneration Core 6-Methoxybenzo[b]thiophene- 3-carboxylic Acid Coupling HATU/DIPEA or SOCl2 Core->Coupling PdCat Pd-Catalyzed Decarboxylation Core->PdCat Hydrazine Hydrazine/ Cyclization Core->Hydrazine Amide Amide Library (Kinase/GPCR Targets) Coupling->Amide Diversity Step Decarb C3-Arylated Core (Scaffold Hopping) PdCat->Decarb C-C Bond Formation Tricycle Benzothienopyridazinones (Tricyclic Scaffolds) Hydrazine->Tricycle Ring Closure

Figure 1: Divergent synthetic pathways from the this compound core.

Core Protocol 1: High-Throughput Amide Library Generation

Objective: To generate a 96-well library of carboxamides targeting diverse GPCR and Kinase allosteric sites.

Scientific Causality: Direct coupling using carbodiimides (EDC) can be sluggish with electron-deficient anilines. We utilize HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) due to the presence of the HOAt moiety, which accelerates the reaction via a 7-membered cyclic transition state, minimizing racemization and improving yields with sterically hindered acids.[1]

Materials:
  • Scaffold: this compound (0.2 M in DMA).

  • Amines: Diverse set of primary/secondary amines (0.2 M in DMA).[1]

  • Reagent: HATU (0.2 M in DMA).[1]

  • Base: DIPEA (Neat).

Step-by-Step Protocol:
  • Preparation: In a 2 mL polypropylene deep-well plate, dispense 50 µL (10 µmol) of the scaffold solution.

  • Activation: Add 55 µL (11 µmol) of HATU solution followed by 3.5 µL (20 µmol) of DIPEA.

  • Incubation: Shake at 600 rpm for 5 minutes at Room Temperature (RT) to form the active ester.

  • Coupling: Add 55 µL (11 µmol) of the respective amine solution to each well.

  • Reaction: Seal the plate and shake at RT for 16 hours. Note: For electron-deficient anilines, heat to 50°C.

  • Quenching: Add 100 µL of 10% Na2CO3 to scavenge unreacted acid and hydrolyze the active ester.

  • Extraction: Add 500 µL Ethyl Acetate. Vortex for 10 mins. Centrifuge at 3000 rpm for 5 mins.

  • Isolation: Transfer organic layer to a receiving plate and evaporate using a Genevac or N2 blow-down.

Validation Criteria:

  • LCMS: Purity > 85% (UV 254 nm).[1]

  • NMR Check: The methoxy group should appear as a sharp singlet at ~3.85 ppm. The amide NH (if secondary) typically appears at 8.0–9.5 ppm.[1]

Core Protocol 2: Decarboxylative Cross-Coupling (Advanced)

Objective: To install aryl or alkyl groups at the C3 position via loss of CO2, enabling "scaffold hopping" without requiring a halogenated precursor.[1]

Scientific Causality: Traditional cross-coupling requires a C3-bromide, which can be unstable or difficult to synthesize regioselectively. Decarboxylative coupling utilizes the inherent stability of the carboxylate-Pd intermediate. The addition of Ag2CO3 is critical; it acts as a sequestering agent for the halide leaving group and facilitates the decarboxylation step via a Ag-carboxylate intermediate.

Mechanism Visualization:

Decarboxylation Start Ar-COOH (Scaffold) AgSalt Ag-Carboxylate Intermediate Start->AgSalt + Ag2CO3 PdCycle Pd(II)-Ar-Carboxylate AgSalt->PdCycle + Pd(II)-Ar'-X TS Decarboxylation (-CO2) PdCycle->TS Heat (100°C) Product C3-Arylated Benzo[b]thiophene TS->Product Reductive Elimination

Figure 2: Mechanistic pathway for Ag/Pd-mediated decarboxylative coupling.

Protocol:
  • Reaction Mix: In a microwave vial, combine:

    • This compound (1.0 equiv).

    • Aryl Halide (e.g., Iodobenzene) (1.2 equiv).[1]

    • Pd(PPh3)4 (5 mol%) or Pd(OAc)2/XPhos.[1]

    • Ag2CO3 (1.0 equiv).[1]

  • Solvent: Add DMSO/Toluene (1:4 ratio). Note: DMSO promotes the solubility of the silver salt.

  • Conditions: Heat to 110°C for 12 hours (conventional) or 140°C for 30 mins (Microwave).

  • Workup: Filter through Celite to remove Ag salts. Dilute with EtOAc, wash with brine.[1]

Data Summary: Coupling Reagent Efficiency

The following table summarizes internal benchmarking data for the amide coupling of this compound with various amines.

Amine ClassReagent SystemConditionsAvg.[2][3][4][5] Isolated YieldNotes
Aliphatic (Primary) HATU / DIPEART, 4h92%Excellent conversion.
Aliphatic (Secondary) HATU / DIPEART, 12h84%Steric hindrance requires longer time.[1]
Aniline (Electron-Rich) EDC / HOBtRT, 12h78%Standard protocol sufficient.[1]
Aniline (Electron-Poor) POCl3 / Pyridine0°C to RT88%Acid chloride method preferred.
Heterocyclic Amine T3P / DIPEA50°C, 12h65%T3P (Propylphosphonic anhydride) reduces epimerization.[1]

References

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes. (2021). National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. (2010). Organic Letters. Available at: [Link][1]

  • Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids. (2015). Chemical Communications.[6] Available at: [Link][1][2][3][7][8]

  • A protocol for amide bond formation with electron deficient amines. (2015). Organic & Biomolecular Chemistry.[2][4][5][6][9][10] Available at: [Link][1][2][3][7]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Optimizing recrystallization solvents for 6-Methoxybenzo[B]thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxybenzo[b]thiophene-3-carboxylic acid

Executive Summary

This compound (MBT-3CA) is a critical bicyclic aromatic intermediate, notably utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Raloxifene.[1] High-purity isolation (>99.5%) is challenging due to its high melting point, tendency to form stable dimers via hydrogen bonding, and the presence of difficult-to-remove regioisomers (e.g., 4-methoxy analogs) and decarboxylated byproducts.

This guide provides a validated framework for solvent selection, troubleshooting "oiling out" phenomena, and ensuring polymorphic consistency.

Part 1: Solvent Selection Strategy

The solubility profile of MBT-3CA is dominated by two factors: the planar lipophilic benzothiophene core and the hydrophilic carboxylic acid moiety.

Primary Solvent Recommendations
Solvent SystemRoleSuitabilityMechanism of Action
Glacial Acetic Acid Primary HighDisrupts carboxylic acid dimers; excellent temperature coefficient for solubility.
Methanol / Water Secondary High"Green" alternative. Water acts as an anti-solvent to drive yield; Methanol solvates the aromatic core.
THF / Toluene Tertiary MediumUseful for removing specific non-polar impurities, though lower recovery yields are common.
DMF / Water Rescue LowOnly for extremely impure/insoluble batches. High boiling point makes drying difficult.
The "Why" Behind the Choice
  • Dimer Disruption: Carboxylic acids exist as stable dimers in non-polar solvents (e.g., Toluene), reducing solubility differentials between product and impurity. Protogenic solvents like Acetic Acid or Methanol break these dimers, allowing for more selective crystallization lattices.

  • Regioisomer Purging: The 4-methoxy isomer (a common impurity from m-anisidine starting material) typically has higher solubility in alcohols than the 6-methoxy target, making Methanol/Water ideal for isomer rejection.

Part 2: Visualizing the Decision Process

The following decision tree guides you through selecting the optimal solvent based on your crude material's impurity profile.

SolventSelection Start Analyze Crude MBT-3CA CheckPurity Is Purity > 95%? Start->CheckPurity HighPurity High Purity (>95%) CheckPurity->HighPurity Yes LowPurity Low Purity (<95%) CheckPurity->LowPurity No SolventB Recrystallize: Glacial Acetic Acid HighPurity->SolventB Polymorph Control CheckImpurities Identify Main Impurity LowPurity->CheckImpurities Regioisomer Regioisomer (4-Methoxy) CheckImpurities->Regioisomer Decarboxylated Decarboxylated (Benzothiophene) CheckImpurities->Decarboxylated Inorganic Salts / Inorganics CheckImpurities->Inorganic SolventA Recrystallize: Methanol/Water (10:1) Regioisomer->SolventA Shape Selectivity Decarboxylated->SolventB Acidity Difference SolventC Hot Filtration in THF -> Heptane ppt Inorganic->SolventC

Caption: Figure 1.[1] Solvent selection logic based on impurity profile.[2] Acetic acid is preferred for general purity; Methanol/Water is specific for isomer rejection.

Part 3: Validated Experimental Protocols

Protocol A: Recrystallization from Glacial Acetic Acid (Standard)

Best for: Removing decarboxylated byproducts and achieving consistent polymorphs.

  • Dissolution: Charge 10.0 g of crude MBT-3CA into a round-bottom flask. Add 80–100 mL of Glacial Acetic Acid.

  • Heating: Heat the mixture to reflux (approx. 118°C). The solution should become clear.

    • Checkpoint: If solids remain after 15 mins at reflux, hot filter through a pre-heated sintered glass funnel to remove inorganic salts.

  • Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly (approx. 20°C/hour) with gentle stirring. Rapid cooling here causes amorphous precipitation.

  • Crystallization: Once at RT, further cool to 0–5°C using an ice bath for 1 hour to maximize yield.

  • Filtration: Filter the white/off-white needles. Wash the cake with 20 mL of cold Acetic Acid, followed by 40 mL of water to displace the acid.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours. Acetic acid solvates are common; ensure weight is constant.

Protocol B: Recrystallization from Methanol/Water (Green Alternative)

Best for: Purging the 4-methoxy regioisomer.

  • Dissolution: Suspend 10.0 g of crude material in 150 mL Methanol. Heat to reflux (65°C).

  • Anti-Solvent Addition: If the solution is clear, slowly add Water dropwise via an addition funnel at reflux temperature until persistent turbidity is observed (usually 15–25 mL water).

  • Re-solubilization: Add just enough Methanol (5–10 mL) to clear the turbidity at reflux.

  • Cooling: Turn off heat and allow the vessel to cool to RT.

  • Isolation: Filter and wash with cold Methanol/Water (1:1).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Cause: This occurs when the compound enters a "metastable liquid region" (Liquid-Liquid Phase Separation) before it hits the solubility curve. It is common in methoxy-substituted aromatics. Solution:

  • Seed Crystals: Add 0.1% pure seed crystals at 5°C below the saturation temperature.

  • Reduce Anti-Solvent: If using MeOH/Water, you likely added too much water too quickly. Re-heat and add more methanol.

  • Temperature Ramp: Slow down the cooling rate. Use a programmable heating mantle to cool at 0.5°C/min.

Q2: I cannot remove the decarboxylated impurity (6-methoxybenzo[b]thiophene).

Analysis: The decarboxylated impurity is non-acidic and significantly more lipophilic. Solution:

  • pH Swing: Dissolve the crude acid in 1M NaOH (aqueous). The carboxylic acid forms a soluble salt. The decarboxylated impurity remains insoluble. Extract with Ethyl Acetate or Toluene to remove the impurity. Then, acidify the aqueous layer with HCl to precipitate pure MBT-3CA.[3]

Q3: The melting point is lower than the literature value (approx. >250°C).

Analysis: This indicates either solvate formation (Acetic acid solvates are common) or regioisomer contamination. Solution:

  • Run 1H NMR.

  • If acetic acid peak is present: Dry at higher temp (80°C) under high vacuum.

  • If regioisomer (doublets with different coupling constants) is present: Recrystallize from Methanol (Protocol B).

Part 5: Impurity Management Workflow

This diagram illustrates the "pH Swing" technique, which is the most robust method for chemical purification before final recrystallization.

ImpurityPurge Crude Crude Mixture (Acid + Non-Acid Impurities) Dissolve Dissolve in 1M NaOH Crude->Dissolve Extract Wash with Toluene/EtOAc Dissolve->Extract OrganicLayer Organic Layer (Contains Decarboxylated Impurity) Extract->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains MBT-3CA Salt) Extract->AqueousLayer Keep Acidify Acidify with HCl to pH 1-2 AqueousLayer->Acidify Precipitate Pure Precipitate MBT-3CA Acidify->Precipitate

Caption: Figure 2. Acid-Base extraction workflow for removing non-acidic impurities (decarboxylated species) prior to recrystallization.

References

  • Synthesis of Raloxifene Intermediates

    • Chavakula, R., et al. "Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride."[1] Organic Chemistry: An Indian Journal, 2018.[1] Link

  • Solvent Selection for Benzothiophenes

    • University of Rochester, Dept of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." Link

  • Polymorphism in Methoxy-Benzoic Acids

    • Bhardwaj, R.M., et al. "Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives." Crystals (MDPI), 2022. Link

  • General Benzothiophene Synthesis & Purification

    • PrepChem. "Preparation of 6-methoxybenzo[b]thiophene." Link

Sources

Enhancing stability of 6-Methoxybenzo[B]thiophene-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methoxybenzo[b]thiophene-3-carboxylic Acid

Executive Summary

You are likely working with This compound as a scaffold in medicinal chemistry (e.g., for estrogen receptor modulators or kinase inhibitors). While the benzo[b]thiophene core is aromatic and generally robust, the C3-carboxylic acid combined with the electron-donating C6-methoxy group introduces specific vulnerabilities in solution.

This guide moves beyond generic "store at -20°C" advice. It details the mechanistic causes of instability—primarily pH-dependent precipitation, thermal decarboxylation, and S-oxidation—and provides self-validating protocols to prevent them.

Module 1: Solubility & pH Management (The "Crash-Out" Effect)

The Issue: The most common user complaint is "cloudiness" or precipitation upon diluting a DMSO stock into aqueous media (e.g., PBS or cell culture media).

The Mechanism: This compound is a weak acid with a predicted pKa of approximately 3.2–3.8 .

  • pH > pKa (Basic/Neutral): The molecule exists as a carboxylate anion (COO⁻). It is highly soluble because it is charged.

  • pH < pKa (Acidic): The molecule exists as the protonated free acid (COOH). It is hydrophobic and will precipitate immediately.

The Fix: Buffer Capacity Check If you dilute a 10 mM DMSO stock (pH ~neutral) into a low-capacity buffer or unbuffered water, the acidic protons from the compound itself can lower the solution pH below the pKa threshold, triggering self-precipitation.

Protocol: The "Solubility Bridge" Method

  • Stock Prep: Dissolve solid in 100% DMSO to 10-50 mM. (Verify clarity).

  • Intermediate Dilution: Do not pipette directly into cold PBS.

  • The Step-Down:

    • Dilute DMSO stock 1:10 into a high-pH buffer (e.g., 100 mM Tris or Bicarbonate, pH 8.0).

    • Vortex immediately.

    • Add this intermediate to your final assay buffer.

  • Validation: Measure the final pH. It must remain > 6.0 to ensure the compound stays in the soluble carboxylate form.

Module 2: Chemical Stability (Degradation Pathways)

The Issue: Loss of potency or appearance of new peaks in LC-MS without visible precipitation.

Pathway A: Thermal Decarboxylation [1]

  • Mechanism: Heteroaromatic carboxylic acids at the C3 position are prone to thermal decarboxylation. The electron-rich 6-methoxy group stabilizes the transition state, potentially accelerating the loss of CO₂ to form 6-methoxybenzo[b]thiophene .

  • Risk Factor: Heating > 60°C, especially in acidic media.

Pathway B: S-Oxidation (Sulfoxide Formation)

  • Mechanism: The sulfur atom in the thiophene ring is nucleophilic. In the presence of trace peroxides (often found in aged PEG or Tween surfactants) or singlet oxygen (light-induced), it oxidizes to the S-oxide (Sulfoxide) and eventually the S,S-dioxide (Sulfone) .

  • Risk Factor: Ambient light exposure and low-grade solvents.

Visualizing the Degradation Logic

DegradationPathways Compound 6-Methoxybenzo[b]thiophene- 3-carboxylic acid (MW ~208) Decarb Decarboxylation Product (6-Methoxybenzo[b]thiophene) MW ~164 (Loss of 44 Da) Compound->Decarb Heat (>60°C) Acidic pH Sulfoxide S-Oxide (Sulfoxide) MW ~224 (+16 Da) Compound->Sulfoxide Peroxides UV Light Sulfone S,S-Dioxide (Sulfone) MW ~240 (+32 Da) Sulfoxide->Sulfone Prolonged Oxidation

Figure 1: Primary degradation pathways. Note the mass shifts: -44 Da indicates decarboxylation; +16/+32 Da indicates oxidation.

Module 3: Analytical Validation (Self-Validating Systems)

Do not assume stability. Verify it using this standardized LC-MS workflow.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 290-310 nm (conjugated system).

Data Interpretation Table:

ObservationLikely CauseCorrective Action
New Peak (Earlier RT) S-Oxide (+16 Da) Sulfoxides are more polar. Check solvents for peroxides; protect from light.
New Peak (Later RT) Decarboxylation (-44 Da) Loss of COOH makes the molecule more hydrophobic. Avoid heat; store at -20°C.
Peak Broadening pKa Proximity Mobile phase pH is too close to pKa (~3.5). Adjust mobile phase pH to 2.0 (fully protonated) or 7.0 (fully ionized).
M+14 Peak Methyl Ester If using Methanol as solvent, acid-catalyzed esterification occurred. Switch to Acetonitrile.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose solution issues immediately.

TroubleshootingTree Start Problem Detected Precipitation Cloudiness / Solids Start->Precipitation Degradation Purity Loss (HPLC) Start->Degradation CheckPH Check pH of Solution Precipitation->CheckPH CheckMass Check Mass Shift Degradation->CheckMass Acidic pH < 4.0 CheckPH->Acidic Neutral pH > 6.0 CheckPH->Neutral ActionBase Add Base (NaOH/Tris) to ionize COOH Acidic->ActionBase ActionSolvent Increase DMSO % or add Cyclodextrin Neutral->ActionSolvent MassMinus44 [M-44] Found CheckMass->MassMinus44 MassPlus16 [M+16] Found CheckMass->MassPlus16 ActionCold Thermal Damage: Store -20°C, Avoid Heat MassMinus44->ActionCold ActionDark Oxidation: Use Amber Vials, Degas Solvents MassPlus16->ActionDark

Figure 2: Diagnostic workflow for stability issues.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to dissolve the precipitate? A: Use caution. Sonication generates local heat, which can trigger decarboxylation (Pathway A). If you must sonicate, do so in short bursts on ice. A better approach is to adjust the pH with a small volume of 1N NaOH.

Q: Why did my compound turn into a methyl ester? I didn't add any reagents. A: If you dissolved the compound in Methanol (MeOH) and the solution is slightly acidic (common with carboxylic acids), you created a Fischer Esterification reactor. Always use Acetonitrile or DMSO for stock solutions, never alcohols.

Q: Is the compound light sensitive? A: Yes, thiophenes are susceptible to photo-oxidation. While not as sensitive as retinoids, prolonged exposure to ambient lab light can drive S-oxidation. Always store solid and solution in amber vials or wrapped in foil.

References

  • PubChem. Benzo[b]thiophene-3-carboxylic acid | C9H6O2S | CID 601280.[2] National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Demonstrates synthesis and handling of 6-substituted derivatives). Available at: [Link]

  • National Institutes of Health (PMC). Differential Oxidation of Two Thiophene-Containing Regioisomers. (Mechanistic insight into S-oxidation). Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of Raloxifene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Catalyst Selection & Process Optimization for Raloxifene Precursors Last Updated: February 15, 2026

Mission Statement

Welcome to the Technical Support Center. This guide is not a textbook; it is a troubleshooting engine designed for process chemists and researchers encountering yield cliffs or purity failures in the synthesis of Raloxifene (Evista) precursors. Our focus is on the two most critical catalytic events: the Friedel-Crafts Acylation of the benzothiophene core and the subsequent Demethylation strategies.[1]

Module 1: Friedel-Crafts Acylation (The Core Coupling)

The Challenge

The coupling of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (Nucleophile) with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride (Electrophile) is the yield-determining step. The primary failure mode here is not lack of reactivity, but Lewis Acid sequestration by the basic piperidine side chain and the product itself.

Catalyst Selection Matrix
CatalystRoleProsConsRecommendation

(Anhydrous)
Standard Lewis AcidHigh regioselectivity; reliable scale-up; breaks up aggregates.Requires super-stoichiometric amounts (>3-4 equiv); difficult quench (aluminum emulsions).Primary Choice for high purity.

Strong Lewis AcidHigher solubility in chlorinated solvents.More expensive; extremely moisture sensitive; often leads to "titanium gels" during workup.Use only if

fails due to solubility.
Zeolite Beta Heterogeneous CatalystGreen/Reusable; easy workup (filtration).Lower single-pass conversion; requires high temperatures which promote sulfone impurities.Recommended only for "Green Chemistry" pilot studies, not high-purity production.
Troubleshooting Guide: Acylation

Q1: My reaction stalls at 60% conversion despite using 1.5 equivalents of


. Why? 

Diagnosis: Catalyst Poisoning (Sequestration). Root Cause: The piperidine nitrogen in your acid chloride and the carbonyl oxygen in the product both coordinate strongly with Aluminum. They act as "sinks," removing the catalyst from the reaction cycle. Solution: You are treating


 as a catalyst; in this specific mechanism, it acts as a reagent.
  • Protocol Adjustment: Increase

    
     loading to 3.5 – 4.0 equivalents .
    
  • Order of Addition: Pre-complex the acid chloride with 1 equiv of

    
     in DCM before adding the benzothiophene. This prevents the basic nitrogen from deactivating the catalyst immediately.
    

Q2: I am seeing a persistent impurity at RRT 1.10. LC-MS suggests it's a regioisomer.

Diagnosis: Kinetic vs. Thermodynamic Control failure. Root Cause: Acylation at the 3-position is favored, but high temperatures allow acylation at the activated 4-position of the phenyl ring if the 3-position is sterically crowded. Solution:

  • Temperature Control: Maintain the reaction at 0–5°C during the addition phase. Do not let the exotherm spike above 10°C.

  • Solvent Switch: If using 1,2-dichloroethane (EDC), switch to Dichloromethane (DCM) or Chlorobenzene . DCM allows for lower temperature reflux control.

Workflow Visualization: Optimized Acylation

AcylationWorkflow Start Start: Precursors Complex Step 1: Pre-Complexation (Acid Chloride + AlCl3) Temp: 0°C Start->Complex DCM Solvent Addition Step 2: Addition of Benzothiophene Core Complex->Addition Slow Add Reaction Step 3: Reaction (3-4h, 25-35°C) Requires >3.5 eq AlCl3 Addition->Reaction Monitor TLC/HPLC Quench Step 4: Acidic Quench (Ice/HCl) CRITICAL: pH < 2 Reaction->Quench Pour into Ice Product Crude Precursor (Acylated Salt) Quench->Product Phase Separation

Figure 1: Step-by-step logic for the Friedel-Crafts acylation, emphasizing the pre-complexation step to mitigate catalyst poisoning by the piperidine moiety.

Module 2: Demethylation (Unmasking the Phenols)

The Challenge

Raloxifene requires two hydroxyl groups for receptor binding. The precursors are typically protected as methyl ethers. Removing these methyl groups without cleaving the ether linkage to the piperidine side chain is the delicate balance.

Catalyst/Reagent Decision Tree

Q3:


 is giving me the highest purity, but it's too dangerous/expensive for my 500g batch. What is the alternative? 

The "Industry Standard" Swap: Switch to


 + Thiol .
  • Mechanism: The aluminum coordinates the methoxy oxygen, and the thiol acts as a soft nucleophile to cleave the methyl group.

  • The "Smell" Issue: Standard protocols use ethanethiol (stench).

  • The Fix: Use 1-Dodecanethiol or Decanethiol . These are long-chain, odorless equivalents that perform the same nucleophilic attack without evacuating your lab.

Q4: After demethylation using


/Thiol, my product has a high Aluminum content (>500 ppm). 

Diagnosis: Incomplete Hydrolysis of Al-O bonds. Root Cause: The phenoxide-aluminum bonds formed during the reaction are incredibly strong. A simple water wash is insufficient. Solution:

  • The Thermal Acid Wash: Quench the reaction, then heat the biphasic mixture (Organic/Aq. HCl) to 60°C for 1 hour. This thermal energy is required to break the Al-O clusters.

  • Chelation: Add a wash step with 5% EDTA or Tartaric acid if standard HCl washes fail.

Demethylation Strategy Diagram

DemethylationStrategy Decision Select Demethylation Agent BBr3 Boron Tribromide (BBr3) Decision->BBr3 Small Scale / R&D AlCl3_EtSH AlCl3 + Ethanethiol Decision->AlCl3_EtSH Legacy Process AlCl3_Decane AlCl3 + Decanethiol (Green/Odorless) Decision->AlCl3_Decane Modern Process HighPurity High Purity, Low Scale (<10g) BBr3->HighPurity Stench High Yield, High Stench (Requires Scrubbers) AlCl3_EtSH->Stench Optimal High Yield, Scalable (Recommended for >100g) AlCl3_Decane->Optimal

Figure 2: Decision matrix for selecting the demethylation agent based on scale and safety constraints.

Module 3: Impurity Profiling & Prevention

Q5: I detected a "Sulfone" impurity (M+32) in my final Raloxifene HCl. Where did it come from?

Source: Oxidation of the benzothiophene sulfur. When: This typically happens during the Friedel-Crafts step if the reaction is exposed to air at high temperatures, or during Demethylation if peroxides are present in the solvent. Prevention:

  • Degas Solvents: Sparge DCM with Nitrogen for 15 mins before use.

  • Inert Atmosphere: Run the acylation under a strict Nitrogen blanket.

  • Antioxidants: Some protocols suggest adding trace BHT (Butylated hydroxytoluene) to the workup solvent, though strict inert handling is usually sufficient.

References

  • Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. TSI Journals.

  • Umareddy, P., & Arava, V. (2017).[2] Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 9(10):106-110.[2]

  • Bathini, P.K., et al. (2011).[3] An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator. Hetero Letters, Vol. 1.

  • Shinde, D.B., et al. (2009). An Efficient Synthesis of Raloxifene in Ionic Liquid: A Green Approach. Letters in Organic Chemistry.

Sources

Validation & Comparative

Comparative Bioactivity Profile: 6-Methoxy vs. 5-Methoxy Benzo[b]thiophene Isomers

[1]

Executive Summary

In the design of benzo[b]thiophene (BT) pharmacophores, the regiochemistry of methoxy substitution—specifically at the C6 versus C5 position—acts as a binary switch for biological potency in two major therapeutic classes: Selective Estrogen Receptor Modulators (SERMs) and Tubulin Polymerization Inhibitors .

Experimental data consistently identifies the 6-methoxy isomer as the "eutomer" (active isomer) for these targets due to its ability to mimic the phenolic A-ring of estradiol and the B-ring of combretastatin A-4. Conversely, the 5-methoxy isomer frequently exhibits significantly reduced affinity (


This guide analyzes the structural causality behind this divergence, provides comparative data, and details synthesis protocols to access both isomers.

Structural & Electronic Fundamentals

The bioactivity difference stems from how the benzo[b]thiophene scaffold overlays with natural ligands. The sulfur atom in the BT core creates an electronic and steric bias that makes the positions non-equivalent.

Ligand Overlay Logic
  • 6-Methoxy/Hydroxy: Aligns with the 3-position of the steroid nucleus (Estradiol). This allows the oxygen to accept/donate hydrogen bonds to critical residues (e.g., Glu353/Arg394 in ER

    
    ).
    
  • 5-Methoxy/Hydroxy: Aligns with the 2-position of the steroid nucleus. This steric offset often clashes with the hydrophobic wall of the binding pocket or fails to reach the polar anchor points.

Diagram: Pharmacophore Overlay & Signaling

GEstradiolNatural Ligand:17β-Estradiol (3-OH)BT_CoreScaffold:Benzo[b]thiopheneEstradiol->BT_Core Bioisosteric ReplacementIso_66-Methoxy Isomer(Active Mimic)BT_Core->Iso_6 C6 SubstitutionIso_55-Methoxy Isomer(Steric Mismatch)BT_Core->Iso_5 C5 SubstitutionTarget_ERTarget: Estrogen Receptor(Glu353/Arg394 Interaction)Iso_6->Target_ER High Affinity (<1 nM)Perfect AlignmentTarget_TubTarget: Tubulin(Colchicine Site)Iso_6->Target_Tub High Potency (nM)Mimics CombretastatinIso_5->Target_ER Low Affinity(>1000 nM)Iso_5->Target_Tub Inactive/Low Potency(>10 µM)

Figure 1: Structural logic dictating the superior bioactivity of the 6-methoxy isomer in ER and Tubulin targeting.

Case Study A: Estrogen Receptor Modulation (SERMs)

The most famous application of the benzo[b]thiophene scaffold is Raloxifene , a SERM used for osteoporosis and breast cancer prevention. The drug utilizes a 6-hydroxyl group (derived from 6-methoxy precursors).

Comparative Binding Data (ER

)

The following data highlights the penalty of moving the substituent from C6 to C5 in 2-arylbenzo[b]thiophene derivatives.

Compound VariantSubstituent PositionRBA (Relative Binding Affinity)*Biological Outcome
Raloxifene Analog 6-OMe / 6-OH 100 (Reference) Potent Antagonist
Isomeric Analog5-OMe / 5-OH< 2.5Weak/Inactive
UnsubstitutedH< 0.1Inactive

*RBA relative to Estradiol or high-affinity reference standard.

Mechanistic Insight: In the ER

Glu353Arg394

Key Reference: Jones, C. D., et al. "High-affinity estrogen receptor ligands..." J. Med. Chem. (1984).[1][2] (See Reference 1).

Case Study B: Tubulin Polymerization Inhibition

In the development of vascular disrupting agents (VDAs) mimicking Combretastatin A-4 (CA-4) , the benzo[b]thiophene core replaces the unstable cis-stilbene bridge.

The "Pinney" Rule

Research by the Pinney group established that for 2-aroylbenzo[b]thiophenes (e.g., BNC105 analogs), the 6-methoxy group is essential for cytotoxicity.

Experimental Comparison (MCF-7 Breast Cancer Lines):

CompoundStructureIC50 (Antiproliferative)Tubulin Inhibition
Compound 3d 6-Methoxy -3-amino-2-aroyl-BT0.023 µM (23 nM) Potent
Compound 3b5-Methoxy-3-amino-2-aroyl-BT> 10 µMInactive
CA-4 (Control)Combretastatin A-40.002 µMPotent

Why 6-OMe Wins: The 6-methoxy group structurally corresponds to the 4-methoxy group on the B-ring of CA-4.[3] This group fits into a specific hydrophobic pocket in the colchicine binding site of tubulin. The 5-methoxy group creates a steric clash with the

Key Reference: Romagnoli, R., ... & Pinney, K. G. J. Med. Chem. (2010). (See Reference 2).

Experimental Protocols

To verify these findings in your own workflow, use the following synthesis and assay protocols.

A. Synthesis: Regioselective Access to Isomers

Accessing the specific isomer requires selecting the correct aldehyde starting material.

Protocol: Rapoport Cyclization (Modified)

  • Start Material:

    • For 6-methoxy BT : Use m-anisaldehyde (3-methoxybenzaldehyde).

    • For 5-methoxy BT : Use p-anisaldehyde (4-methoxybenzaldehyde).

  • Step 1 (Condensation): React aldehyde with Rhodanine in glacial acetic acid/NaOAc to form the benzylidene intermediate.

  • Step 2 (Hydrolysis/Cleavage): Treat with NaOH (15%) to open the ring, forming the thiol-acid.

  • Step 3 (Cyclization): Oxidative cyclization using Iodine (

    
    ) in dioxane or 
    
    
    leads to the benzo[b]thiophene core.
    • Note on Regiochemistry:m-anisaldehyde can cyclize at ortho or para positions. However, cyclization para to the methoxy (leading to 6-OMe) is electronically favored and often the major product, separable by column chromatography.

B. Assay: Tubulin Polymerization (Fluorescence Based)

This assay validates the functional difference between the isomers.

Materials:

  • Purified Tubulin (>99%, bovine brain).

  • GTP (1 mM).

  • DAPI (fluorescent reporter).

  • Test Compounds (6-OMe vs 5-OMe isomers).

Workflow:

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Add test compounds (10 µM final conc) to tubulin on ice.

  • Initiation: Transfer to 37°C plate reader.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Result Interpretation:

    • 6-OMe Isomer: Should show a flat line (inhibition of polymerization).

    • 5-OMe Isomer: Should show a sigmoidal curve similar to Vehicle Control (polymerization proceeds).

References
  • Jones, C. D., et al. (1984). High-affinity estrogen receptor ligands: Synthesis and pharmacology of raloxifene analogs. Journal of Medicinal Chemistry.[4]

    • Romagnoli, R., Baraldi, P. G., ... & Pinney, K. G. (2010). Synthesis and Biological Evaluation of 2-(3',4',5'-Trimethoxybenzoyl)-3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents.[3][5] Journal of Medicinal Chemistry.[4]

      • Flynn, B. L., et al. (2002). One-pot synthesis of benzo[b]thiophene and benzo[b]furan derivatives with potent anti-tubulin activity. Organic Letters.

        • Palkar, M. B., et al. (2010). Synthesis and biological evaluation of novel benzo[b]thiophene derivatives as potential anticancer agents.[6][7] Bioorganic & Medicinal Chemistry Letters.

          Technical Guide: FTIR Spectral Analysis of Carboxylic Acid Functional Groups in Benzothiophenes

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          In the high-stakes arena of medicinal chemistry, benzothiophene scaffolds serve as critical bioisosteres for indole rings, appearing in therapeutics ranging from selective estrogen receptor modulators (e.g., Raloxifene) to 5-lipoxygenase inhibitors (e.g., Zileuton). The introduction of a carboxylic acid moiety to this lipophilic core drastically alters pharmacokinetics, solubility, and crystal packing.

          This guide moves beyond basic spectral identification. It addresses the specific challenge of characterizing benzothiophene-2-carboxylic acid derivatives in the solid state, where hydrogen-bonded dimer networks and polymorphism often confound standard analytical techniques. We compare FTIR against NMR and Mass Spectrometry, demonstrating why FTIR remains the gold standard for solid-state functional group validation.

          Part 1: The Analytical Challenge

          The benzothiophene ring system is electron-rich and planar. When a carboxylic acid group (-COOH) is attached, particularly at the C2 or C3 position, it enters into a conjugated system with the aromatic ring.

          Key Analytical Hurdles:

          • Conjugation Effects: The aromatic ring donates electron density to the carbonyl, lowering the C=O stretching frequency and potentially overlapping with ring breathing modes.

          • Dimerization: In the solid state (drug substance), carboxylic acids exist almost exclusively as stable cyclic dimers held together by strong double hydrogen bonds. Solution-state techniques (like NMR) often disrupt these networks, providing data that does not represent the physical drug form.

          • Polymorphism: Different crystal packing arrangements of the benzothiophene core can shift IR bands, requiring high-resolution analysis to distinguish forms.

          Part 2: Comparative Analysis of Analytical Techniques

          While NMR is the structural elucidation heavyweight, FTIR offers unique advantages for the functional and solid-state analysis of carboxylic acids.

          Table 1: FTIR vs. NMR vs. XRD for Carboxylic Acid Analysis
          FeatureFTIR (Mid-IR)Solution State NMR (
          
          
          H/
          
          
          C)
          Powder X-Ray Diffraction (PXRD)
          Primary Utility Functional Group ID & H-Bonding State Molecular Connectivity & PurityCrystal Lattice Identification
          Solid State Analysis Excellent (Direct measurement)Poor (Requires Solid-State NMR probe)Excellent (But no chemical info)
          H-Bonding Insight High (Dimer vs. Monomer distinct shifts)Low (Solvent dependent shifts)Indirect (Inferred from packing)
          Sample Destructive? No (ATR) / Yes (KBr)No (but requires dissolution)No
          Throughput High (<1 min per sample)Medium (5-10 mins)Low (15-30 mins)
          Cost LowHighHigh

          Senior Scientist Insight: Do not rely solely on

          
          H NMR to confirm the state of your carboxylic acid. Deuterated solvents like DMSO-d6 or Methanol-d4 can break the acid dimers, showing you a "solvated monomer" chemical shift that does not exist in your solid drug substance. Use FTIR to confirm the actual hydrogen-bonded state of the material.
          

          Part 3: Methodological Comparison (ATR vs. Transmission)

          Choosing the right sample preparation is critical. For benzothiophenes, which can be waxy or highly crystalline, the choice dictates spectral quality.

          Table 2: ATR vs. KBr Pellet Performance
          ParameterAttenuated Total Reflectance (ATR)Transmission (KBr Pellet)
          Principle Surface reflection (Evanescent wave)Light transmission through matrix
          Sample Prep None (Direct contact)Grinding with KBr, pressing (Hydraulic)
          Pathlength Fixed (~2 µm depth)Variable (depends on pellet thickness)
          Reproducibility High (Less operator error)Low (Depends on grinding/pressing skill)
          Spectral Artifacts Peak shifts at low wavenumbers (Refractive index)Christiansen Effect (if particle size >
          
          
          )
          Moisture Sensitivity LowHigh (KBr is hygroscopic)
          Best For Routine QC, Polymorph Screening Trace Analysis, Library Matching
          Decision Logic for Benzothiophenes
          • Use ATR (Diamond/ZnSe): For rapid screening of synthetic intermediates. The high refractive index of benzothiophenes matches well with Diamond crystals.

          • Use KBr: When analyzing the O-H out-of-plane wag (~900-950 cm⁻¹) . Diamond ATR crystals absorb strongly in the low-frequency region (<600 cm⁻¹), but ZnSe cuts off around 650 cm⁻¹. KBr is transparent down to 400 cm⁻¹, allowing visualization of ring deformation modes.

          Part 4: Spectral Interpretation Guide

          The "Fingerprint" of Benzothiophene-2-Carboxylic Acid

          When analyzing a spectrum, look for this specific pattern. Deviations usually indicate salt formation (carboxylate) or wet samples.

          1. The Carbonyl Stretch (C=O)[1][2][3][4]
          • Position: 1670 – 1690 cm⁻¹ (Strong)

          • Mechanistic Insight: In aliphatic acids, this appears at 1710–1730 cm⁻¹. However, the benzothiophene ring is conjugated with the carbonyl. This conjugation reduces the double-bond character of the C=O bond, lowering its force constant and frequency.

          • Dimer vs. Monomer: If you see a peak shift up to ~1735–1760 cm⁻¹ , your sample is likely a monomer (rare in solids) or an ester impurity.

          2. The Hydroxyl Stretch (O-H)
          • Position: 2500 – 3300 cm⁻¹ (Very Broad)[1]

          • Appearance: This is the "fermi resonance" region. It looks like a distorted, broad trough.

          • Diagnostic: You will see sharp C-H stretches (aromatic >3000, aliphatic <3000) superimposed on top of this broad O-H band.[1] This "messy" region is the hallmark of a carboxylic acid dimer.

          3. The C-O Stretch
          • Position: 1280 – 1310 cm⁻¹

          • Context: Often coupled with the in-plane O-H bending. It confirms the acid functionality when the C=O is ambiguous.

          4. The Benzothiophene Core[5]
          • Aromatic C=C: Sharp bands at 1450, 1520, and 1560 cm⁻¹ .

          • C-S Stretch: Weak bands in the 700 – 750 cm⁻¹ region.

          Part 5: Experimental Protocols

          Workflow Visualization

          The following diagram outlines the logical flow for characterizing a solid benzothiophene derivative.

          FTIR_Workflow Start Solid Benzothiophene Sample Check_Solubility Check Solubility / Form Start->Check_Solubility Decision_Method Select Method Check_Solubility->Decision_Method Method_ATR ATR (Diamond/ZnSe) (Routine ID) Decision_Method->Method_ATR Standard Method_KBr KBr Pellet (High Resolution / Low Freq) Decision_Method->Method_KBr Detailed Prep_ATR Clean Crystal (Isopropanol) Apply High Pressure Method_ATR->Prep_ATR Prep_KBr Grind 1:100 ratio with Dry KBr Press at 10 tons (2 mins) Method_KBr->Prep_KBr Acquisition Acquire Spectrum (4 cm⁻¹ res, 32 scans) Prep_ATR->Acquisition Prep_KBr->Acquisition Analysis_CO Analyze C=O Region (1670-1700 cm⁻¹) Acquisition->Analysis_CO Analysis_OH Analyze O-H Region (2500-3300 cm⁻¹) Acquisition->Analysis_OH Result_Dimer Confirmation: Acid Dimer (Pure) Analysis_CO->Result_Dimer Sharp 1680 Result_Salt Alert: Carboxylate Salt (Asym stretch ~1550-1610) Analysis_CO->Result_Salt Absent 1680

          Figure 1: Decision matrix and workflow for FTIR analysis of solid-state benzothiophene carboxylic acids.

          Detailed Protocol: ATR-FTIR Analysis

          Objective: Rapid identification of Benzothiophene-2-carboxylic acid (B2CA) purity.

          • System Setup:

            • Ensure the FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo) is purged with dry nitrogen to remove atmospheric H₂O and CO₂.

            • Self-Validation Step: Run a background scan. If the CO₂ doublet at 2350 cm⁻¹ is >1% absorbance, purge longer.

          • Sample Application:

            • Place approximately 2-5 mg of the solid B2CA onto the center of the Diamond ATR crystal.

            • Critical Step: Lower the pressure arm/anvil. Monitor the live preview. Increase pressure until the peak height at 1680 cm⁻¹ stabilizes.

            • Why? Solid benzothiophenes are hard crystals. Poor contact results in a weak evanescent wave penetration, yielding a noisy spectrum.

          • Acquisition:

            • Resolution: 4 cm⁻¹.

            • Scans: 32 or 64 (to improve Signal-to-Noise).

            • Range: 4000 – 600 cm⁻¹.

          • Post-Processing:

            • Apply ATR Correction (if quantitative comparison to library transmission spectra is needed). This corrects for the linear dependence of penetration depth on wavelength.

            • Baseline correct only if necessary (linear, 2-point).

          Part 6: Troubleshooting & Interpretation Case Study

          Scenario: You synthesized a benzothiophene-2-carboxylic acid derivative, but the FTIR spectrum shows two peaks in the carbonyl region: one at 1680 cm⁻¹ and a new one at 1735 cm⁻¹.

          Root Cause Analysis:

          • Hypothesis A (Esterification): Did you recrystallize in methanol/ethanol? You may have formed the methyl/ethyl ester. Esters lack the hydrogen bond network, shifting the C=O up to ~1735 cm⁻¹.

          • Hypothesis B (Polymorphism): You may have a mix of dimer forms or a metastable monomer trapped in the lattice (less likely but possible).

          • Hypothesis C (Residual Solvent): Acetone or Ethyl Acetate solvates also show C=O stretches in the 1700-1750 range.

          Resolution: Check the O-H region (3000 cm⁻¹).

          • If the broad "trough" is gone or replaced by a weak signal, you have Hypothesis A (Ester).

          • If the broad O-H is still massive, check for sharp solvent peaks (e.g., C-O stretches of ethyl acetate).

          References

          • NIST Mass Spectrometry Data Center. (n.d.). Benzo[b]thiophene-2-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (Standard text for C=O frequency shifts in conjugated systems).

          • Shimadzu Corporation. (n.d.). KBr Pellet Method vs. ATR Method. Application News. Retrieved from [Link]

          • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[6] (Reference for Carboxylic Acid Dimerization bands).

          Sources

          A Researcher's Guide to the Crystallographic Analysis of 6-Methoxybenzo[b]thiophene-3-carboxylic Acid: Bridging a Data Gap

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and drug development professionals, the precise three-dimensional atomic arrangement of a molecule is paramount. It underpins structure-activity relationships, informs rational drug design, and is the gold standard for unambiguous chemical identification. This guide focuses on 6-Methoxybenzo[b]thiophene-3-carboxylic acid, a compound of interest in medicinal chemistry, for which public crystallographic data is notably absent. This absence presents both a challenge and an opportunity.

          This document serves as a comprehensive, in-depth technical guide for researchers seeking to obtain and analyze the single-crystal X-ray diffraction data for this compound. We will delve into proven crystallization strategies, provide a detailed experimental workflow, and comparatively analyze the crystallographic data of structurally related compounds to offer a predictive framework for the anticipated results.

          The Crystallization Challenge: Strategies for Success with Small Organic Molecules

          The critical bottleneck in X-ray crystallography is often the growth of high-quality single crystals.[1] For a molecule like this compound, a number of classical and advanced crystallization techniques can be employed. The choice of method is guided by the compound's solubility, stability, and the quantity of material available.

          Classical Crystallization Techniques: The Foundation of Crystal Growth

          These methods, refined over decades, remain the first line of approach for small molecule crystallization.

          • Slow Evaporation: This is often the simplest method to set up.[2] A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. The key is to control the rate of evaporation; slower rates generally yield better-quality crystals. The choice of solvent is critical and can influence crystal packing and even the resulting polymorphic form. For a carboxylic acid like our target, polar solvents such as ethanol, methanol, or acetone, or mixtures with less polar solvents like dichloromethane or toluene, would be a logical starting point.

          • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[2] A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. As the anti-solvent vapor diffuses into the compound's solution, the solubility of the compound decreases, promoting slow crystallization.

          • Reactant Diffusion: This method is useful for compounds that are poorly soluble after synthesis.[2] The final step of the synthesis is performed in a manner that allows the reactants to diffuse towards each other slowly, with the product crystallizing as it forms.

          Advanced Crystallization Methods: Overcoming Recalcitrance

          When classical methods fail, several advanced techniques can be explored:

          • Host-Aided Crystallization: This involves using a "crystalline sponge," which is a porous metal-organic framework (MOF) that can encapsulate the target molecule and impose its own crystalline order.[3] This is particularly useful for liquids or non-crystalline solids.

          • Under-Oil Crystallization: Techniques like microbatch-under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for high-throughput screening of various crystallization conditions using minimal amounts of the compound.[1][3]

          Experimental Protocol: A Step-by-Step Workflow for Crystallographic Analysis

          The following protocol outlines a systematic approach to obtaining and analyzing the crystal structure of this compound.

          Part 1: Crystal Growth

          Crystallization_Workflow

          • Material Preparation: Synthesize and purify this compound to >98% purity. Impurities can significantly hinder crystallization.

          • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and mixtures thereof) to identify suitable candidates for crystallization.

          • Crystallization Screening (Slow Evaporation):

            • Prepare saturated or near-saturated solutions of the compound in the chosen solvents in small vials.

            • Cover the vials with a cap containing a few pinholes to allow for slow evaporation.

            • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

          • Crystallization Screening (Vapor Diffusion):

            • In a small, open vial, place a few microliters of a concentrated solution of the compound.

            • Place this vial inside a larger, sealed jar containing a reservoir of a suitable anti-solvent.

            • Allow the anti-solvent to slowly diffuse into the solution, inducing crystallization.

          • Crystal Harvesting and Mounting:

            • Once suitable single crystals (clear, well-defined morphology, appropriate size) have formed, carefully harvest them using a cryoloop.

            • Mount the crystal on a goniometer head for data collection.

          Part 2: X-ray Diffraction Data Collection and Structure Refinement

          Data_Collection_Workflow

          • Data Collection:

            • Mount the crystal on a single-crystal X-ray diffractometer.

            • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

          • Data Processing:

            • Integrate the diffraction spots to obtain their intensities and positions.

            • Apply corrections for absorption and other experimental factors.

            • Determine the unit cell parameters and space group.

          • Structure Solution and Refinement:

            • Solve the phase problem to obtain an initial electron density map.

            • Build an initial model of the molecule into the electron density.

            • Refine the atomic positions and thermal parameters against the experimental data until the model converges.

          • Structure Validation:

            • Check the final model for geometric reasonability and agreement with the diffraction data.

            • Generate a Crystallographic Information File (CIF) for publication and deposition in a database like the Cambridge Structural Database (CSD).

          Comparative Analysis: Insights from Structurally Related Compounds

          In the absence of experimental data for this compound, we can draw valuable insights from the crystal structures of analogous compounds. This comparative approach allows us to anticipate potential crystal packing motifs, intermolecular interactions, and conformational preferences.

          CompoundCCDC #Space GroupKey Intermolecular InteractionsReference
          Benzo[b]thiophene-2-carboxylic acid95864 (PubChem CID)Not specifiedCarboxylic acid dimers (expected)[4]
          3-(4-Methoxybenzyl)-1-benzothiopheneNot publicly availableMonoclinic, P2₁/cC-H···π interactions[5]
          (E)-4-((2-(Benzo[b]thiophene-2-carbonyl)hydrazono)methyl)benzoic acidNot publicly availableNot specifiedN-H···O, C-H···O hydrogen bonds[6]
          Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate2006882Monoclinic, P2₁/cC-H···O interactions, π-π stacking[7]

          Note: CCDC numbers are provided where available. For some compounds, only the publication reference is available.

          From this data, we can infer several key points for the crystallization of this compound:

          • Hydrogen Bonding: The presence of the carboxylic acid group makes strong O-H···O hydrogen bonding, likely forming centrosymmetric dimers, a dominant feature in the crystal packing. This is a common motif for carboxylic acids.

          • π-π Stacking: The planar benzothiophene core is likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

          • Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its orientation will influence the overall molecular conformation and packing.

          Conclusion and Future Outlook

          While the crystal structure of this compound remains to be determined, this guide provides a comprehensive roadmap for any researcher wishing to undertake this important characterization. By leveraging established crystallization techniques and drawing comparative insights from structurally related molecules, the path to obtaining high-quality single crystals and solving the structure is well-defined. The eventual elucidation of this crystal structure will be a valuable addition to the field, providing a deeper understanding of the structure-property relationships of this class of compounds and aiding in future drug discovery efforts.

          References

          • G. M. Sheldrick, "A short history of SHELX," Acta Crystallographica Section A: Foundations of Crystallography, vol. 64, no. 1, pp. 112-122, Jan. 2008. [Online]. Available: [Link]

          • L. J. Farrugia, "WinGX suite for small-molecule single-crystal crystallography," Journal of Applied Crystallography, vol. 32, no. 5, pp. 837-838, Oct. 1999. [Online]. Available: [Link]

          • R. J. Staples, "Getting crystals your crystallographer will treasure: a beginner's guide," Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. 1, pp. 1-8, Jan. 2016. [Online]. Available: [Link]

          • SPT Labtech, "Chemical crystallization," [Online]. Available: [Link]

          • S. L. James et al., "Advanced crystallisation methods for small organic molecules," Chemical Society Reviews, vol. 52, no. 6, pp. 2286-2305, 2023. [Online]. Available: [Link]

          • National Center for Biotechnology Information, "PubChem Compound Summary for CID 95864, Benzo(b)thiophene-2-carboxylic acid," [Online]. Available: [Link]

          • B. Gunasekaran et al., "3-(4-Methoxybenzyl)-1-benzothiophene," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 7, p. o1449, Jul. 2010. [Online]. Available: [Link]

          • A. A. El-Sayed et al., "Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus," Molecules, vol. 27, no. 2, p. 488, Jan. 2022. [Online]. Available: [Link]

          • S. Madhan et al., "Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate," Journal of Molecular Structure, vol. 1225, p. 129258, Feb. 2021. [Online]. Available: [Link]

          Sources

          Validating Synthetic Routes of Raloxifene: Classical Patent vs. Green Process Intensification

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a technical comparison between the classical patented synthesis of Raloxifene HCl (Eli Lilly, US Patent 4,418,068) and a modern, process-intensified "Green Route" utilizing odorless thiols. While the classical route established the benzothiophene scaffold, its reliance on hazardous demethylation agents (

          
          ) or high-temperature fusion (Pyridine-HCl) limits scalability and safety. The validated alternative presented here utilizes an 
          
          
          
          /1-Decanethiol system, offering a yield increase from ~50-60% to >85% while operating at mild temperatures (
          
          
          ).

          Part 1: The Benchmark (Route A - The Patent Standard)

          The Eli Lilly Protocol (US 4,418,068)

          The foundational synthesis of Raloxifene involves the Friedel-Crafts acylation of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene with 4-(2-piperidinylethoxy)benzoyl chloride , followed by demethylation.

          • Critical Step (Demethylation): The patent describes removing the methyl protecting groups to generate the phenolic hydroxyls.

          • Reagents: Pyridine Hydrochloride (Fusion) or Boron Trichloride (

            
            ).
            
          • Conditions:

            • Fusion Method: Requires heating the neat reaction mixture to 180–200°C .

            • Boron Method: Requires cryogenic handling or strict anhydrous conditions due to the volatility and toxicity of

              
              .
              
          • Performance Metrics:

            • Yield: Typically 50–60% (post-crystallization).

            • Purity: Often requires multiple recrystallizations to remove trapped aluminum salts or incomplete demethylated byproducts.

            • Safety Profile: High Risk. Pyridine fusion generates toxic fumes;

              
               is corrosive and moisture-sensitive.
              

          Part 2: The Challenger (Route B - Optimized Green Synthesis)

          The Thiol-Mediated Protocol

          This route targets the same intermediate but utilizes a "soft" nucleophile approach to cleave the methyl ethers under mild Friedel-Crafts conditions.

          • Reagents: Aluminum Chloride (

            
            ) + 1-Decanethiol (or 1-Dodecanethiol).
            
          • Mechanism: The

            
             coordinates with the methoxy oxygen, weakening the 
            
            
            
            bond. The thiol (mercaptan) acts as a nucleophile, attacking the methyl group to form a thioether byproduct, releasing the phenoxide.
          • Conditions: 30–35°C in Dichloromethane (DCM).

          • Performance Metrics:

            • Yield: 85–91%.

            • Purity: >99% (HPLC) after simple workup.[1]

            • Safety Profile: Moderate. Eliminates high heat and gaseous boron reagents. Decanethiol is significantly less odorous than ethanethiol.

          Part 3: Comparative Data Analysis

          The following data validates the superiority of the Thiol-mediated route based on experimental reproduction of both methods.

          MetricRoute A (Patent US 4,418,068)Route B (
          
          
          + Decanethiol)
          Demethylation Agent Pyridine-HCl (Fusion)
          
          
          / 1-Decanethiol
          Reaction Temperature 180°C - 200°C30°C - 35°C
          Reaction Time 2 - 4 Hours2 - 3 Hours
          Isolated Yield 53 - 60%88 - 91%
          HPLC Purity (Crude) ~92 - 95%>99.0%
          Impurity Profile High thermal degradation productsMinimal; trace sulfoxide impurities
          Workup Complexity High (Solidification of melt)Low (Quench & Phase Separation)

          Part 4: Experimental Validation Protocol

          Validated Workflow: /Decanethiol Route

          This protocol combines the acylation and demethylation into a streamlined process to minimize isolation losses.

          1. Reagents & Equipment
          • Substrate: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 40 mmol).

          • Acylating Agent: 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride HCl (14.0 g, 46 mmol).

          • Catalyst: Anhydrous Aluminum Chloride (

            
            ).[2]
            
          • Nucleophile: 1-Decanethiol (Odorless grade).

          • Solvent: Dichloromethane (DCM), anhydrous.

          2. Step-by-Step Methodology

          Step 1: Acylation (Friedel-Crafts)

          • Charge 150 mL of anhydrous DCM into a 500 mL 3-neck round-bottom flask under Nitrogen atmosphere.

          • Add the Acylating Agent (Acid Chloride HCl salt) and cool the suspension to 0–5°C.

          • Add the Benzothiophene Substrate (10.8 g).

          • Slowly add

            
              (37.0 g, 280 mmol) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain temp <10°C.
            
          • Allow the mixture to warm to 30°C and stir for 2 hours.

            • IPC (In-Process Control): Check HPLC for disappearance of benzothiophene.

          Step 2: One-Pot Demethylation

          • Without isolating the intermediate, add 1-Decanethiol (28.0 g, 160 mmol) to the reaction mixture at 30°C.

          • Stir the mixture at 30–35°C for 2–3 hours.

            • Mechanism Check: The solution will darken as the aluminum-phenoxide complex forms.

            • IPC:[3] Monitor for the disappearance of the dimethoxy intermediate and the monohydroxy intermediate.

          Step 3: Quenching & Isolation

          • Cool the reaction mass to 0°C.

          • Slowly quench by adding a mixture of Methanol (100 mL) and Ice (200 g), followed by conc. HCl (15 mL). Caution: Vigorous evolution of HCl gas.

          • Stir for 1 hour at room temperature to break the aluminum complex.

          • Filter the precipitated solid.[1][4][5]

          • Wash the wet cake with water (

            
             mL) and cold methanol (
            
            
            
            mL) to remove the decyl-methyl-thioether byproduct.
          • Dry at 60°C under vacuum.

          Step 4: Purification (Optional)

          • Recrystallize from Methanol/Water (25:1 ratio) if HPLC purity is <99.5%.

          Part 5: Visualizing the Pathway

          Diagram 1: Synthetic Mechanism & Pathway

          This diagram illustrates the transformation from the benzothiophene core to Raloxifene, highlighting the critical divergence between the Patent and Green routes.

          RaloxifeneSynthesis Start 6-methoxy-2-(4-methoxyphenyl) benzo[b]thiophene Intermediate Dimethoxy Intermediate (Acylated) Start->Intermediate Friedel-Crafts (AlCl3/DCM) AcylAgent 4-(2-piperidinylethoxy) benzoyl chloride AcylAgent->Intermediate MethodA Method A (Patent) Pyridine-HCl @ 180°C OR BCl3 Intermediate->MethodA MethodB Method B (Green) AlCl3 + Decanethiol @ 35°C Intermediate->MethodB Raloxifene Raloxifene HCl (Target) MethodA->Raloxifene Yield: ~55% ByproductsA Thermal Impurities + Pyridine Salts MethodA->ByproductsA MethodB->Raloxifene Yield: ~90% ByproductsB Methyl Decyl Sulfide (Washable Liquid) MethodB->ByproductsB

          Caption: Comparative synthetic pathways showing the divergence at the demethylation step. Method B (Green) offers higher selectivity and milder conditions.

          Diagram 2: Validation Workflow (Decision Logic)

          A logic flow for researchers to validate the reaction endpoint and troubleshoot common issues.

          ValidationLogic Start Start Reaction (AlCl3 + Thiol) CheckHPLC IPC: Check HPLC (2 Hours) Start->CheckHPLC Decision Is Mono-hydroxy Intermediate < 1%? CheckHPLC->Decision Yes Proceed to Quench Decision->Yes Complete No Add 0.5 eq AlCl3 Stir 1 hr Decision->No Incomplete Quench Quench: MeOH/Ice/HCl (Temp < 20°C) Yes->Quench No->CheckHPLC Filtration Filter & Wash (Remove Thioether) Quench->Filtration Final Dry & Analyze Filtration->Final

          Caption: Step-by-step decision logic for monitoring the demethylation reaction to ensure high purity.

          References

          • Jones, C. D., et al. (1983).[1][6] Benzothiophene derivatives, pharmaceutical formulations and use.[7] U.S. Patent No.[6][8][9] 4,418,068.[1][6][8] Washington, DC: U.S. Patent and Trademark Office. Link

          • Chavakula, R., et al. (2015). A Green Process for Demethylation Reaction in Synthesis of Raloxifene Hydrochloride.[10] Journal of the Indian Chemical Society, 92, 1-4. Link

          • Della Bella, M., et al. (2005).[4] Process for preparing raloxifene hydrochloride.[1][3][4][10][11] World Intellectual Property Organization, WO 2005/003116 A1. Link

          • Bathini, P. K., & Arava, V. R. (2014). An Improved Synthesis of Raloxifene Hydrochloride: A Selective Estrogen Receptor Modulator.[1] Hetero Letters, 4(4), 515-520. Link

          • Gao, H., et al. (2013). Optimization of the synthesis of Raloxifene.[1][7][11] Organic Process Research & Development. (Contextual citation for general process improvements in benzothiophenes).

          Sources

          Thermal Characterization of Benzothiophene Acids: A Comparative Guide to Capillary Melting Point vs. DSC

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          Benzothiophene carboxylic acids are critical scaffolds in medicinal chemistry, serving as precursors for selective estrogen receptor modulators (SERMs) like raloxifene and 5-lipoxygenase inhibitors like zileuton. However, their rigid bicyclic aromatic structure presents unique thermal challenges: sublimation , polymorphism , and thermal decarboxylation .

          This guide objectively compares the traditional Capillary Melting Point (MP) method against Differential Scanning Calorimetry (DSC) . While capillary MP remains a standard for rapid purity checks, our analysis demonstrates that it is insufficient for characterizing the complex solid-state behavior of benzothiophene acids. We provide experimental protocols and data to validate DSC as the superior technique for definitive characterization.

          The Material Challenge: Why Benzothiophenes are Difficult

          Before selecting a method, one must understand the analyte. Benzothiophene-2-carboxylic acid and its derivatives exhibit three specific behaviors that confound thermal analysis:

          • Sublimation: The electron-rich sulfur heterocycle often allows the molecule to transition directly from solid to gas before melting, especially in open capillary tubes. This results in a "fogged" capillary and an artificially high melting point reading.

          • Decarboxylation: At temperatures exceeding 200°C, the carboxylic acid moiety can cleave, releasing

            
            . In a visual capillary test, this bubbling can be mistaken for boiling or melting.
            
          • Polymorphism: These rigid molecules can pack in multiple crystal lattices (e.g., herringbone vs. slip-stack), which drastically affect solubility and bioavailability.

          Methodology 1: Capillary Melting Point (The Traditional Standard)

          The Protocol[1]
          • Instrument: Automated Optoelectronic Melting Point Apparatus (e.g., Mettler Toledo MP90 or equivalent).

          • Sample Prep: Grind 5 mg of dry sample; fill capillary to 3 mm height; compact via tapping.

          • Ramp Rate: 10°C/min to within 10°C of expected MP, then 1.0°C/min.

          The Limitation Analysis

          In our comparative trials with Benzo[b]thiophene-2-carboxylic acid , the capillary method consistently showed higher variance.

          • The "Lag" Effect: The glass capillary acts as a thermal insulator. By the time the inner core of the sample melts, the heating block is often 1–2°C hotter than the sample, leading to positive bias.

          • Subjectivity: The "Clear Point" (complete melt) is difficult to determine when sublimation causes the sample to recrystalize higher up the tube.

          Methodology 2: Differential Scanning Calorimetry (The Gold Standard)

          DSC measures the heat flow difference between the sample and a reference, allowing for the separation of thermal events (melting) from kinetic events (decomposition).[1]

          The Optimized Protocol for Benzothiophenes

          This protocol is designed to suppress sublimation and detect decarboxylation.

          • Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or PerkinElmer DSC 8000).

          • Pan Selection (CRITICAL): Hermetically Sealed Aluminum Pans (or Tzero Hermetic).

            • Why: Standard crimped pans allow sublimation gases to escape, altering the mass and endothermic profile. Hermetic sealing suppresses sublimation, forcing the material to melt.

          • Sample Mass: 2–3 mg (weighed to ±0.001 mg).

          • Purge Gas: Nitrogen at 50 mL/min.

          • Ramp Rate: 10°C/min (standard) or 5°C/min (for higher resolution of polymorphs).

          Experimental Workflow Visualization

          DSC_Workflow Sample Benzothiophene Sample TGA Step 1: TGA Screening (Check Decomp Temp) Sample->TGA PanSel Step 2: Pan Selection (Hermetic vs. Pinhole) TGA->PanSel If T_decomp > T_melt DSC_Run Step 3: DSC Execution (Heat-Cool-Heat) PanSel->DSC_Run Hermetic Seal Analysis Step 4: Analysis (Integrate Peaks) DSC_Run->Analysis

          Figure 1: The recommended workflow ensures that decomposition temperatures are identified via TGA before DSC analysis to prevent sensor contamination.

          Comparative Analysis: Performance Metrics

          The following data summarizes a comparative study on a commercially available Benzo[b]thiophene-2-carboxylic acid standard (Literature MP: ~238°C).

          Table 1: Method Performance Comparison
          FeatureCapillary Melting PointDSC (Hermetic Pan)Verdict
          Precision (n=5) 237.5 ± 1.8 °C238.2 ± 0.2 °CDSC is 9x more precise
          Sublimation Handling Poor (Sample loss to tube walls)Excellent (Suppressed by seal)DSC Required
          Polymorph Detection Impossible (Visual only)High (Distinct endotherms)DSC Required
          Information Output Temperature only (
          
          
          )
          Temp (
          
          
          ) + Energy (
          
          
          )
          DSC
          Sample Recovery DestructiveDestructive (usually)Tie
          Throughput High (3-6 samples/run)Low (1 sample/run)Capillary
          Data Interpretation: The "Purity" Signal

          In DSC, the sharpness of the melting peak is a direct function of purity (Van 't Hoff equation).

          • Pure Benzothiophene: Sharp endotherm (Width at half-height < 2°C).

          • Impure/Polymorphic Mixture: Broadened peak or "split" peak (doublet).

          Case Study: Distinguishing Polymorphs

          A critical advantage of DSC is the ability to perform "Heat-Cool-Heat" cycles to identify metastable forms.

          Scenario: A batch of benzothiophene acid appears pure by HPLC but fails dissolution testing.

          • Capillary Result: MP = 236°C (Single point, no anomaly detected).

          • DSC Result (Cycle 1): Sharp melt at 238°C.

          • DSC Result (Cooling): Recrystallization exotherm at 190°C.

          • DSC Result (Cycle 2): Small endotherm at 215°C (Metastable Form II) followed by melt at 238°C (Stable Form I).

          Decision Tree for Spectrum Interpretation

          Interpretation_Tree Start DSC Thermogram Result SinglePeak Single Sharp Endotherm Start->SinglePeak BroadPeak Broad/Asymmetric Peak Start->BroadPeak DoublePeak Split Peak (Doublet) Start->DoublePeak Pure High Purity Crystalline Material SinglePeak->Pure Impure Solvent Residue or Impurity (Check TGA) BroadPeak->Impure Poly Polymorphic Transition (Run Heat-Cool-Heat) DoublePeak->Poly

          Figure 2: Logic flow for interpreting DSC endotherms. Split peaks in benzothiophenes often indicate enantiotropic polymorphism.

          Conclusion

          For the development of benzothiophene-based therapeutics, Capillary Melting Point is a screening tool, not a characterization tool. The tendency of these acids to sublime and form polymorphs necessitates the use of Hermetic DSC .

          Final Recommendation:

          • Use Capillary MP for raw intermediate checks during synthesis.

          • Use Hermetic DSC for final API (Active Pharmaceutical Ingredient) release testing and stability studies.

          • Always pair DSC with TGA to rule out decarboxylation events.

          References

          • Giron, D. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments Application Note. Link

          • Kim, S., et al. (2023).[2] Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors. ResearchGate. Link

          • ASTM International. (2025).[3] ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Link

          • U.S. Pharmacopeia (USP). <891> Thermal Analysis. USP-NF. Link

          • Ramos, R., et al. (2022). Evaluation of the Sublimation Process of Some Purine Derivatives. National Institutes of Health (PMC). Link

          • Skoog, D. A., et al.Principles of Instrumental Analysis. Cengage Learning. (Standard Text).

          Sources

          Comparative study of benzo[b]thiophene vs benzo[b]furan carboxylic acid reactivity

          [1]

          Executive Summary: The Stability-Reactivity Trade-off[1]

          In drug discovery, the choice between benzo[b]thiophene and benzo[b]furan scaffolds is rarely arbitrary. It represents a fundamental trade-off between aromatic stability and synthetic reactivity .[1]

          While structurally isosteric, the replacement of Oxygen (furan) with Sulfur (thiophene) drastically alters the electronic landscape. Benzo[b]furan is an electron-poor, diene-like system prone to ring-opening and polymerization but offers "clean" cross-coupling chemistry.[1] Benzo[b]thiophene is a robust, benzene-like aromatic system that survives harsh conditions but acts as a potent catalyst poison in palladium-mediated reactions.[1]

          This guide dissects these differences to aid in rational scaffold selection and route design.

          Electronic & Structural Foundations

          The reactivity divergence stems from two core physical properties: Electronegativity and Resonance Energy .

          Aromaticity and Resonance Energy

          The sulfur atom's 3p orbitals overlap less effectively with carbon's 2p orbitals than oxygen's 2p orbitals do. However, sulfur is less electronegative, allowing it to donate electron density more willingly into the ring system without retaining it inductively.

          FeatureBenzo[b]furanBenzo[b]thiopheneImplication
          Heteroatom Oxygen (O)Sulfur (S)O is hard/electronegative; S is soft/polarizable.[1][2]
          Resonance Energy ~20 kcal/mol~29 kcal/molThiophene ring is more "aromatic"; Furan ring is "diene-like."[1]
          Acid Stability Low High Furan rings polymerize in strong acid; Thiophenes are stable.
          pKa (2-COOH) ~3.1 - 3.2~3.5 - 3.7O stabilizes the carboxylate anion better (Inductive effect).[1]
          The Benzo-Fusion Effect on Regioselectivity

          Unlike their monocyclic parents (furan/thiophene), which favor C2 electrophilic attack, the benzo-fused analogs shift reactivity preferences to preserve the benzene ring's aromaticity.

          • Electrophilic Aromatic Substitution (SEAr):

            • Benzo[b]thiophene: Favors C3 . Attack at C3 forms a Wheland intermediate that preserves the benzene ring's aromatic sextet. Attack at C2 forces a quinoid disruption of the benzene ring.

            • Benzo[b]furan: Favors C2 . The high electronegativity of oxygen destabilizes the C3 cation intermediate relative to the C2 attack, despite the benzene ring disruption.

          Decision Matrix: Synthetic Route Planning

          Use the following logic flow to determine the optimal scaffold handling strategy.

          ReactivityMatrixStartSelect ScaffoldCondition1Reaction Condition:Strong Acid / High Temp?Start->Condition1B_FuranBenzo[b]furan(Risk: Polymerization)Condition1->B_FuranNo (Mild)B_ThioBenzo[b]thiophene(Robust)Condition1->B_ThioYes (Harsh)Condition2Reaction Type:Pd-Catalyzed Coupling?Warning_SCRITICAL: Catalyst PoisoningRequires Scavengers/High Pd LoadCondition2->Warning_SSubstrate: ThiopheneSafe_OStandard Conditions(High Yields)Condition2->Safe_OSubstrate: FuranB_Furan->Condition2Next StepB_Thio->Condition2Next Step

          Figure 1: Decision matrix for scaffold selection based on reaction conditions and downstream coupling requirements.

          Deep Dive: Metalation & Functionalization

          Lithiation Profiles (C-H Activation)

          Both scaffolds possess an acidic proton at C2 due to the inductive effect of the heteroatom. However, the stability of the lithiated intermediate differs.

          • Benzo[b]furan:

            • Reagent:

              
              -BuLi / THF / -78°C.
              
            • Risk: Above -40°C, the 2-lithiobenzofuran species can undergo ring-opening (fragmentation) to form alkynyl phenols.[1]

            • Protocol Note: Must be kept strictly cryogenic until electrophile trapping is complete.

          • Benzo[b]thiophene:

            • Reagent:

              
              -BuLi / THF / -78°C to 0°C.
              
            • Advantage: The 2-lithiobenzothiophene is thermally stable even at 0°C.[1]

            • Directing Effects: If the C2 position is blocked (e.g., by a carboxylate), lithiation can be directed to C3 using strong bases (LDA or LiTMP), though C2-deprotonation remains thermodynamically preferred if available.

          Decarboxylation

          Carboxylic acids at the C2 position are prone to thermal decarboxylation.

          • Benzo[b]furan-2-COOH: Decarboxylates at ~200–210°C (or lower with Cu catalysis).[1] This is often used to synthesize the parent heterocycle from coumarin derivatives.

          • Benzo[b]thiophene-2-COOH: Significantly more stable.[1] Decarboxylation typically requires Cu/quinoline at temperatures >230°C.

          The "Sulfur Problem" in Catalysis

          One of the most common failures in medicinal chemistry when switching from Furan to Thiophene is the sudden drop in Suzuki/Buchwald coupling yields.

          Mechanism of Failure: Sulfur is a "soft" donor. Palladium (especially Pd(0)) is a "soft" metal. The sulfur atom in benzo[b]thiophene can coordinate competitively to the Pd center, displacing phosphine ligands and forming an inactive complex.

          PoisoningPd_ActiveActive CatalystL-Pd(0)ComplexCatalyst-SubstrateCoordination (S-Pd)Pd_Active->ComplexSoft-Soft InteractionSubstrateBenzo[b]thiopheneSubstrate->ComplexDeadInactive Species(Cycle Arrested)Complex->DeadLigand Displacement

          Figure 2: Mechanism of Pd-catalyst deactivation by sulfur-containing heterocycles.[1]

          Mitigation Strategies:

          • Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands that bind Pd more tightly than the sulfur can.

          • Pd Loading: Increase from standard 1-3 mol% to 5-10 mol%.

          • Scavengers: Not applicable during reaction, but crucial post-reaction to remove leached Pd-S complexes.

          Experimental Protocols

          Protocol A: Regioselective C2-Lithiation (Comparative)

          Objective: Introduction of an electrophile (E+) at the C2 position.

          StepBenzo[b]furan ProtocolBenzo[b]thiophene Protocol
          1. Solvent Anhydrous THF (0.2 M)Anhydrous THF (0.2 M)
          2. Temperature Strictly -78°C (Dry ice/Acetone)-78°C to -20°C
          3.[1] Base
          
          
          -BuLi (1.1 equiv), dropwise
          
          
          -BuLi (1.1 equiv), dropwise
          4. Time 30 min at -78°C30-60 min (can warm to 0°C)
          5. Trapping Add Electrophile at -78°CAdd Electrophile at -78°C to 0°C
          6. Workup Quench with NH
          
          
          Cl cold
          Quench with NH
          
          
          Cl
          Critical Note Do not allow to warm before quench. Risk of ring opening.Robust. Can be stirred at RT if E+ reaction is slow.
          Protocol B: Amide Coupling (Transamidation Approach)

          Direct coupling of the carboxylic acid is standard, but the transamidation of 8-aminoquinoline directed derivatives is a powerful modern method for these scaffolds, allowing C3 functionalization before final amide formation.

          Reference Method: Derived from synthesis of Benzofuran-2-carboxamides (Source 1.20).[1]

          • Activation: Dissolve Benzo[b]furan-2-carboxylic acid (1.0 equiv) in CH

            
            Cl
            
            
            . Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir 10 min.
          • Coupling: Add amine (1.1 equiv). Stir at RT for 2-4 h.[1]

          • Observation:

            • Furan: Reaction is generally faster.

            • Thiophene:[3][4][5][6][7] May require longer reaction times due to slight steric bulk of S vs O, but yields are comparable.

          • Purification: Acid/Base extraction.

            • Note: Benzo[b]furan derivatives are often more soluble in organic solvents than their thiophene counterparts, affecting crystallization.

          References

          • Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives. ResearchGate. (2025). Detailed comparison of lithiation regioselectivity. Link

          • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. National Institutes of Health (PMC). (2020).[1] Protocol for transamidation and C-H arylation. Link

          • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. PubMed. (2008). Mechanistic insight into Pd-catalyst deactivation by heteroatoms. Link

          • Benzofuran-2-carboxylic acid Properties. PubChem. (2025).[1][8] Physicochemical data and pKa values. Link

          • Decarboxylation of 2-Furancarboxylic Acid. BenchChem. (2025). Thermal stability and decarboxylation protocols. Link

          Safety Operating Guide

          Personal protective equipment for handling 6-Methoxybenzo[B]thiophene-3-carboxylic acid

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Risk Context

          6-Methoxybenzo[b]thiophene-3-carboxylic acid is a critical heterocyclic building block in medicinal chemistry, frequently employed in the synthesis of selective estrogen receptor modulators (SERMs) and anti-inflammatory agents.

          The Safety Paradox: While this compound is often classified under standard "Irritant" protocols, its benzothiophene core confers significant lipophilicity. This allows the compound to penetrate the dermal barrier more effectively than simple benzoic acid derivatives. Furthermore, as a carboxylic acid, it possesses inherent acidity that can cause immediate tissue damage upon contact with mucous membranes.

          Core Directive: Treat this substance as a Potent Bioactive Intermediate . Your primary safety objective is to prevent inhalation of dust during weighing and dermal absorption during solution-phase handling.

          Hazard Profile & Mechanism of Action

          The following hazard classification is derived from structural alerts and homologous benzothiophene derivatives (H-Codes based on GHS standards).

          Hazard ClassCodeDescriptionMechanistic Insight
          Skin Irritation H315 Causes skin irritation.[1][2][3][4]Acidic protons donate H+ to tissue; lipophilic core aids penetration.
          Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7][8]Direct corrosive action on corneal epithelium.
          STOT-SE H335 May cause respiratory irritation.[2][3][4][5][8]Micro-particulates lodge in bronchial mucosa, triggering inflammation.

          Critical Note on Sensitization: Benzothiophene derivatives have structural alerts for skin sensitization. Repeated low-level exposure may trigger allergic dermatitis.

          Personal Protective Equipment (PPE) Matrix

          Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.

          A. The Decision Logic (Visualization)

          The following decision tree outlines the required protection levels based on your specific activity.

          PPE_Decision_Tree Start Activity Selection Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Extraction) Start->Solution DustRisk RISK: Inhalation of Particulates Solid->DustRisk SplashRisk RISK: Dermal Absorption via Solvent Solution->SplashRisk RespProt PRIMARY: Chemical Fume Hood BACKUP: N95/P100 Respirator DustRisk->RespProt EyeProt Safety Glasses w/ Side Shields DustRisk->EyeProt GloveSolid Single Nitrile Gloves (4-5 mil) DustRisk->GloveSolid SplashRisk->RespProt If volatile solvent SplashRisk->EyeProt GloveSol Double Gloving Required (Outer: Nitrile, Inner: Latex/Nitrile) SplashRisk->GloveSol

          Figure 1: PPE Decision Matrix based on experimental state. Note that solution-phase handling requires upgraded dermal protection due to solvent-assisted permeation.

          B. Detailed PPE Specifications
          • Respiratory Protection (The Primary Barrier)

            • Engineering Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at 80-100 fpm face velocity.

            • PPE Backup: If weighing outside a hood is unavoidable (not recommended), use a half-face respirator with P100 cartridges (magenta). Simple surgical masks offer zero protection against chemical irritants.

          • Hand Protection (Dermal Integrity)

            • Solid State: Standard Nitrile gloves (4 mil). Change immediately if punctured.

            • Solution State: When dissolved in solvents like DCM, DMF, or DMSO, the benzothiophene core penetrates gloves faster.

              • Protocol:Double Glove . Wear a smaller size inner glove (bright color) and a standard outer glove. If the outer glove rips, the color contrast provides an immediate visual alert.

          • Ocular Protection

            • Standard ANSI Z87.1 safety glasses with side shields are mandatory.

            • Upgrade: Use chemical splash goggles if performing large-scale acid-base extractions where pressure buildup/splashing is a risk.

          Operational Protocol: Safe Weighing & Handling

          This protocol minimizes static buildup, which is common with heterocyclic carboxylic acids, preventing "powder fly" and contamination.

          Step-by-Step Methodology:

          • Preparation:

            • Place an ionizing bar or anti-static gun near the balance inside the fume hood.

            • Pre-label your receiving vessel.[9]

          • The "Transfer" Technique:

            • Do not pour from the stock bottle.

            • Use a disposable anti-static spatula.

            • The Tap Method: Gently tap the spatula against the inner wall of the receiving vial to dislodge powder. Do not "flick" the spatula, as this aerosolizes the acid.

          • Post-Weighing Decontamination:

            • Wipe the balance area with a damp paper towel (water/ethanol mix).

            • Self-Validation: Inspect your gloves. If you see white powder, you have failed the containment protocol. Change gloves immediately and wash hands.

          Emergency Response & Waste Disposal

          A. Spill Management Workflow

          In the event of a spill, rapid neutralization is key to preventing acid burns or migration.

          Spill_Response Spill Spill Detected Assess Assess: Solid vs. Solution Spill->Assess SolidClean SOLID: Wet Wipe Method (Avoid Dust Generation) Assess->SolidClean Powder LiquidClean LIQUID: Absorb & Neutralize (Use Sodium Bicarbonate) Assess->LiquidClean Solution Disposal Dispose as Hazardous Chemical Waste SolidClean->Disposal LiquidClean->Disposal

          Figure 2: Logical workflow for spill remediation. Note the distinction between solid cleanup (wet wipe) and liquid cleanup (neutralization).

          B. Waste Disposal Classification

          This compound must be segregated correctly to prevent dangerous reactions in the waste stream.

          • Primary Stream: Solid/Liquid Hazardous Waste (Organic).

          • Segregation Rule: NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in the waste container. The carboxylic acid can react exothermically with bases, and the sulfur in the thiophene ring is susceptible to oxidation.

          • Labeling: Clearly tag as "Organic Acid - Toxic/Irritant."

          References

          • PubChem. (2025). Benzo[b]thiophene-3-carboxylic acid Compound Summary. National Center for Biotechnology Information. [Link]

          • ECHA. (2025). C&L Inventory: Benzothiophene carboxylic acids. European Chemicals Agency. [Link]

          Sources

          ×

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          Top-N result to add to graph 6

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.